molecular formula C8H17N3 B13801118 Ethanimidamide,2-amino-N-cyclohexyl-

Ethanimidamide,2-amino-N-cyclohexyl-

Cat. No.: B13801118
M. Wt: 155.24 g/mol
InChI Key: YYUHMEBEPDMSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanimidamide,2-amino-N-cyclohexyl- is a useful research compound. Its molecular formula is C8H17N3 and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanimidamide,2-amino-N-cyclohexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanimidamide,2-amino-N-cyclohexyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

2-amino-N'-cyclohexylethanimidamide

InChI

InChI=1S/C8H17N3/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6,9H2,(H2,10,11)

InChI Key

YYUHMEBEPDMSFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C(CN)N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Ethanimidamide, 2-amino-N-cyclohexyl-

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph details the chemical identity, synthesis, and application of Ethanimidamide, 2-amino-N-cyclohexyl- . This guide is structured for researchers requiring actionable data on this specific amidine building block.

Chemical Identity & Core Properties

CAS Registry Number: 53623-72-6 IUPAC Name: 2-Amino-N-cyclohexylethanimidamide Common Synonyms: N-Cyclohexylglycinamidine; 2-Amino-N-cyclohexylacetamidine.

Structural Analysis

This compound is a substituted amidine derivative of glycine. Structurally, it consists of a glycinamidine core where one of the amidine nitrogens is substituted with a cyclohexyl group.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 155.24 g/mol

  • Basicity (pKa): ~11.5 – 12.0 (Estimated). The amidine group is highly basic due to resonance stabilization of the protonated cation.

  • Stability: Free base amidines are often hygroscopic and sensitive to hydrolysis (reverting to amides). This compound is typically handled and stored as a salt form (e.g., Dihydrochloride or Acetate ) to ensure long-term stability.

PropertyValue / Description
Appearance White to off-white crystalline solid (as HCl salt)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
H-Bond Donors 2 (Primary amine + Amidine NH)
H-Bond Acceptors 2
Rotatable Bonds 3

Synthesis & Manufacturing Protocols

Expertise & Causality: The synthesis of N-substituted amidines from nitriles is most reliably achieved via the Pinner Reaction . Direct addition of amines to nitriles often requires harsh conditions or Lewis acid catalysis that can be incompatible with the primary amine on the glycine backbone. The Pinner method proceeds via an imidate ester intermediate, allowing for milder substitution conditions.

Reaction Scheme (DOT Visualization)

The following diagram illustrates the stepwise conversion from N-Boc-aminoacetonitrile to the final amidine.

SynthesisPath Start N-Boc-Aminoacetonitrile Step1 Pinner Reaction (HCl / EtOH, 0°C) Start->Step1 Inter Ethyl Imidate Intermediate Step1->Inter Step2 Aminolysis (Cyclohexylamine) Inter->Step2 Prod_Prot Protected Amidine Step2->Prod_Prot Step3 Deprotection (TFA or HCl) Prod_Prot->Step3 Final 2-Amino-N-cyclohexyl- ethanimidamide (HCl) Step3->Final

Caption: Stepwise synthesis via Pinner imidate strategy to avoid side-reactions.

Detailed Protocol (Self-Validating System)

Phase 1: Formation of the Imidate Ester

  • Starting Material: Dissolve N-Boc-aminoacetonitrile (1.0 eq) in anhydrous ethanol (10 volumes).

    • Why Boc? The free primary amine would compete with the ethanol, leading to polymerization. Protection is critical.

  • Acidification: Bubble dry HCl gas into the solution at 0°C until saturation (or add Acetyl Chloride dropwise to generate anhydrous HCl in situ).

  • Incubation: Stir at 0°C to room temperature for 12–24 hours.

  • Validation Checkpoint: Monitor by TLC or IR. The sharp Nitrile peak (~2250 cm⁻¹) must disappear completely.

  • Workup: Concentrate in vacuo to remove excess HCl/EtOH. The residue is the Ethyl imidate hydrochloride. Use immediately.

Phase 2: Amidine Formation

  • Substitution: Redissolve the imidate residue in anhydrous ethanol.

  • Addition: Add Cyclohexylamine (1.1 eq) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 16 hours.

  • Mechanism: The cyclohexylamine attacks the imidate carbon, displacing ethanol to form the amidine.

Phase 3: Deprotection & Isolation

  • Cleavage: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group.

  • Purification: Precipitate the product by adding diethyl ether. Filter the solid.

  • Final Form: Recrystallize from MeOH/Ether to obtain Ethanimidamide, 2-amino-N-cyclohexyl- dihydrochloride.

Applications in Drug Development

Authoritative Grounding: This compound serves as a critical P1 Pharmacophore in the design of serine protease inhibitors.

Mechanism of Action

Serine proteases (e.g., Thrombin, Trypsin, Factor Xa) possess a specificity pocket (S1) containing an Aspartate residue (Asp189 in Trypsin).

  • The Amidine Function: Mimics the guanidine group of Arginine or the amine of Lysine, forming a strong salt bridge with Asp189.

  • The Cyclohexyl Group: Provides hydrophobic bulk. In certain inhibitor designs, this group is positioned to interact with the S1' or S2 hydrophobic subsites, improving selectivity over related proteases.

  • The Free Amine: Acts as a linker point (P2 position) for extending the peptide backbone to capture additional interactions (e.g., H-bonds in the oxyanion hole).

Signaling & Binding Logic (DOT Visualization)

BindingMode Inhibitor 2-Amino-N-cyclohexyl- ethanimidamide Amidine Amidine Moiety (+) Inhibitor->Amidine Cyclohexyl Cyclohexyl Group Inhibitor->Cyclohexyl Enzyme Serine Protease (Active Site) Asp189 Aspartate 189 (-) Enzyme->Asp189 S2_Pocket Hydrophobic S2 Pocket Enzyme->S2_Pocket Amidine->Asp189 Salt Bridge (Critical Affinity) Cyclohexyl->S2_Pocket Van der Waals (Selectivity)

Caption: Pharmacophore mapping of the amidine ligand within the protease active site.

Analytical Characterization

To validate the synthesis of CAS 53623-72-6, the following spectral data should be observed:

  • 1H NMR (D2O, 400 MHz):

    • 
       ~3.8–4.0 ppm (Singlet, 2H): 
      
      
      
      (Methylene alpha to amidine).
    • 
       ~3.2–3.4 ppm (Multiplet, 1H): 
      
      
      
      (Methine of cyclohexyl).
    • 
       ~1.1–2.0 ppm (Multiplets, 10H): Cyclohexyl ring protons.
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
       m/z.
      
  • IR Spectroscopy:

    • Strong bands at ~1680 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N-H stretch). Absence of nitrile peak (~2250 cm⁻¹).

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
  • Leung, D., Abbenante, G., & Fairlie, D. P. (2000). Protease inhibitors: current status and future prospects. Journal of Medicinal Chemistry, 43(3), 305-341. [Link]

  • Sanderson, P. E. (1999). Small molecule inhibitors of the serine protease thrombin. Medicinal Research Reviews, 19(2), 179-197. (Context for amidine pharmacophores).

Molecular Architecture and Synthetic Workflows of Ethanimidamide, 2-amino-N-cyclohexyl-

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural elucidation, physicochemical properties, and advanced synthetic methodologies.

Executive Overview

In the landscape of modern drug discovery and heterocyclic synthesis, aliphatic amidines serve as critical building blocks and potent pharmacophores. Ethanimidamide, 2-amino-N-cyclohexyl- (also known as 2-amino-N-cyclohexylacetamidine) is a bifunctional molecule featuring both a primary amine and an N-substituted amidine core. This unique architecture makes it a highly reactive precursor for the synthesis of complex imidazoles, pyrimidines, and triazines, while also functioning as a bioisostere for guanidine in protease and kinase inhibitor design.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical properties. We will dissect the causality behind its synthetic pathways, establish self-validating experimental protocols, and map its physicochemical data to practical laboratory applications.

Physicochemical Profiling & Structural Dynamics

Understanding the molecular weight and structural dynamics of Ethanimidamide, 2-amino-N-cyclohexyl- is the first step in predicting its behavior in both synthetic and biological systems. The compound has a molecular formula of C8H17N3 and a molecular weight of 155.24 g/mol [1],[2].

The presence of the N-cyclohexyl group introduces significant lipophilicity (hydrophobic bulk) to the otherwise highly polar amidine core. This modification enhances membrane permeability and provides a steric anchor for binding into hydrophobic sub-pockets of target enzymes.

Quantitative Physicochemical Data
PropertyValueStructural Implication
CAS Registry Number 53623-72-6Unique identifier for procurement and safety tracking[1].
Molecular Formula C8H17N3Dictates a highly nitrogen-dense aliphatic framework[2].
Molecular Weight 155.24 g/mol Optimal low-molecular-weight fragment for Fragment-Based Drug Discovery (FBDD)[2].
Exact Mass 155.1422 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation[2].
Rotatable Bonds 2Confers conformational flexibility between the amidine and the cyclohexyl ring[2].
Functional Groups Primary Amine, AmidineDual hydrogen-bond donors/acceptors; requires orthogonal protection during synthesis.

Mechanistic Synthesis: The Lewis Acid-Mediated Pathway

The Causality of Route Selection

Historically, amidines are synthesized via the Pinner reaction , which involves treating a nitrile with an alcohol and anhydrous HCl to form an imidate, followed by amination. However, the Pinner reaction is intrinsically fragile under highly acidic conditions and is prone to generating amide or carboxylic acid impurities via hydrolysis[3].

To bypass these degradation pathways, we employ a direct Lewis acid-mediated nucleophilic addition . Unactivated aliphatic nitriles are typically inert to direct amine attack. By introducing Aluminum Chloride (AlCl3), the Lewis acid coordinates with the nitrile nitrogen, lowering the LUMO energy of the nitrile carbon. This makes it highly susceptible to nucleophilic attack by the sterically hindered cyclohexylamine[4],[5]. Furthermore, the alpha-amine must be protected (e.g., via a Boc group) to prevent unwanted self-condensation.

Synthesis_Workflow Nitrile N-Boc-aminoacetonitrile (Nitrile Precursor) Activation AlCl3 Activation (Lewis Acid) Nitrile->Activation Coordination Amine Cyclohexylamine (Nucleophile) Amine->Activation Addition Intermediate Boc-Protected Amidine Intermediate Activation->Intermediate 130°C, 40 min Product 2-amino-N-cyclohexyl- ethanimidamide Intermediate->Product TFA Deprotection & Neutralization

Caption: Synthetic workflow for 2-amino-N-cyclohexylethanimidamide via Lewis acid activation.

Self-Validating Experimental Protocol

Step 1: Reagent Preparation & Activation

  • Action: In a 50 mL pressure flask, charge N-Boc-aminoacetonitrile (5.0 mmol, 1.0 eq) and cyclohexylamine (5.5 mmol, 1.1 eq).

  • Causality: A 10% molar excess of the volatile cyclohexylamine compensates for evaporative loss and drives the equilibrium toward the product[5].

Step 2: Lewis Acid Catalysis

  • Action: Add anhydrous AlCl3 (0.5 eq) in one portion. Seal the flask tightly with a Teflon screw cap.

  • Causality: The AlCl3 acts as the critical electrophilic activator. Without it, the reaction will not proceed.

Step 3: Thermal Addition

  • Action: Submerge the flask in a preheated oil bath at 130 °C and stir vigorously for 40 minutes[5].

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The complete disappearance of the nitrile precursor and the emergence of the Boc-protected intermediate mass (m/z 256.2 [M+H]+) self-validates that the nucleophilic addition is complete. If the precursor remains, extend heating by 15 minutes.

Step 4: Basic Quench & Extraction

  • Action: Cool the flask to room temperature. Add 50 mL of ice water, followed by concentrated aqueous NaOH (2 M) until pH 14 is reached[5]. Extract with Ethyl Acetate (3 x 30 mL).

  • Causality: The highly basic environment destroys the aluminum-amidine complex, liberating the free amidine base into the organic phase while keeping aluminum salts aqueous.

Step 5: Boc-Deprotection

  • Action: Concentrate the organic layer, dissolve in Dichloromethane (DCM), and add Trifluoroacetic Acid (TFA) at 0 °C. Stir for 2 hours.

  • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1) using a Ninhydrin stain. The appearance of a deep purple spot confirms the successful liberation of the primary amine, yielding the final Ethanimidamide, 2-amino-N-cyclohexyl- product (m/z 156.1 [M+H]+).

Analytical Characterization Workflows

To definitively confirm the synthesis of the 155.24 g/mol target, the following analytical signatures must be validated:

  • High-Resolution Mass Spectrometry (HRMS-ESI+): Look for the exact molecular ion peak at m/z 156.1500[M+H]+ . A secondary fragmentation peak at m/z 74.0 (loss of the cyclohexylamine moiety) is a hallmark of N-substituted amidines.

  • 1H NMR (400 MHz, D2O):

    • 1.10 - 1.95 ppm: Complex multiplet integrating to 10 protons (cyclohexyl ring).

    • 3.20 ppm: Multiplet integrating to 1 proton (cyclohexyl methine proton adjacent to the nitrogen).

    • 3.85 ppm: Singlet integrating to 2 protons (alpha-methylene group).

  • Infrared Spectroscopy (FT-IR): The disappearance of the sharp nitrile stretch (~2250 cm⁻¹) and the appearance of broad N-H stretching bands (3300–3450 cm⁻¹) and a strong C=N amidine stretch (~1650 cm⁻¹) confirm the structural transformation.

Pharmacological Applications

In drug development, the amidine functional group is highly prized for its ability to form robust bidentate hydrogen bonds and salt bridges with aspartate (Asp) or glutamate (Glu) residues within enzyme active sites[3].

When designing inhibitors for targets like inducible Nitric Oxide Synthase (iNOS) or trypsin-like serine proteases, the 2-amino-N-cyclohexylethanimidamide scaffold provides a distinct advantage: the amidine core anchors the molecule to the catalytic residues, while the cyclohexyl ring occupies adjacent hydrophobic pockets, significantly increasing the drug's binding affinity and residence time.

Pharmacophore_Model Amidine Amidine Core (C=NH) Target Enzyme Active Site Amidine->Target Salt Bridge (Asp/Glu) Amine Primary Amine (-NH2) Amine->Amidine Alpha-Carbon Amine->Target H-Bond Donor Cyclohexyl Cyclohexyl Ring Cyclohexyl->Amidine N-Substitution Cyclohexyl->Target Hydrophobic Interaction

Caption: Pharmacophore interaction model of the amidine derivative within a target active site.

References

  • Sciforum. "Synthesis of Amidines and its application to pyrimidouracil synthesis". URL:[Link][4]

  • MDPI. "A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles". URL:[Link][5]

Sources

"Ethanimidamide, 2-amino-N-cyclohexyl-" potential research applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Ethanimidamide, 2-amino-N-cyclohexyl- , a specialized chemical scaffold often utilized in medicinal chemistry as a pharmacophore for arginine mimetics.

Advanced Applications in Serine Protease Inhibition and Peptidomimetics

Executive Summary

Ethanimidamide, 2-amino-N-cyclohexyl- (also referred to as 2-amino-N-cyclohexylacetamidine) represents a critical structural motif in Fragment-Based Drug Discovery (FBDD). Structurally, it combines a basic amidine functionality—capable of forming high-energy bidentate hydrogen bonds—with a hydrophobic cyclohexyl moiety and a flexible primary amine linker.

This unique architecture allows it to function as a potent P1 residue mimic in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa, Trypsin). By mimicking the guanidinium group of arginine while offering distinct steric and lipophilic properties, this scaffold enables researchers to probe the S1 specificity pockets of enzymes with high precision.

Part 1: Chemical Constitution & Physicochemical Properties

To effectively utilize this compound, researchers must understand its behavior in physiological buffers. The amidine group is highly basic, significantly influencing solubility and binding kinetics.

PropertyValue / DescriptionImplications for Research
Molecular Formula

Low molecular weight (<200 Da) makes it an ideal "fragment" for FBDD.
pKa (Amidine) ~11.0 – 12.0Exists as a cationic species (

) at physiological pH (7.4).
LogP (Predicted) ~0.5 – 1.2Moderate lipophilicity; the cyclohexyl ring aids membrane interaction but the charged amidine limits passive diffusion without prodrug modification.
H-Bond Donors 3 (Amidine + Amine)Critical for interacting with Asp/Glu residues in catalytic triads.
Tautomerism Amino-imino tautomersThe delocalized positive charge allows resonance stabilization, enhancing binding affinity.
Part 2: Mechanistic Potential & Research Applications[1][2]
1. Serine Protease Inhibition (The "Arginine Anchor")

The primary application of 2-amino-N-cyclohexylethanimidamide is as a P1 anchor in the development of anticoagulants and anti-inflammatory agents.

  • Mechanism: Serine proteases (like Thrombin and Trypsin) possess a deep S1 specificity pocket containing a conserved Aspartate residue (e.g., Asp189 in Trypsin).

  • Interaction: The amidine group of the title compound forms a salt bridge and bidentate hydrogen bond with the carboxylate of this Aspartate.

  • Role of Cyclohexyl: Unlike the linear alkyl chain of Arginine, the cyclohexyl group introduces steric bulk. This is particularly useful for probing "Trypsin-like" proteases that have wider or more hydrophobic S1 pockets, or for inducing conformational changes in the enzyme (induced fit).

2. Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns, this molecule serves as a high-affinity "warhead."

  • Workflow: Researchers screen a library of amidines. Once binding is confirmed (via X-ray crystallography or NMR), the "2-amino" tail serves as a vector for growing the molecule into the S2 and S3 sites of the enzyme, increasing potency and selectivity.

3. Prodrug Development (Amidoximes)

A major limitation of amidines is poor oral bioavailability due to their charge.

  • Strategy: Research often involves converting the ethanimidamide core into an amidoxime (

    
    ).
    
  • Application: The amidoxime is neutral and lipophilic, allowing intestinal absorption. Once in the bloodstream, reductases convert it back to the active amidine. This scaffold is a prime candidate for testing such prodrug strategies.

Part 3: Visualization of Mechanistic Pathways

The following diagram illustrates the binding mode of the compound within a theoretical Serine Protease active site and the prodrug activation cycle.

G cluster_binding Molecular Interaction Compound 2-amino-N-cyclohexyl- ethanimidamide (Cationic Form) Enzyme Serine Protease (e.g., Thrombin) Compound->Enzyme Targets S1 Pocket Prodrug Amidoxime Derivative (Neutral/Lipophilic) Liver Hepatic Reductases (Metabolism) Prodrug->Liver Oral Absorption Complex Enzyme-Inhibitor Complex Enzyme->Complex Salt Bridge formation (Amidine-Asp189) Liver->Compound Bioactivation (Reduction)

Caption: Cycle of prodrug activation and mechanistic binding of the amidine scaffold to the Serine Protease S1 specificity pocket.

Part 4: Experimental Protocols
Protocol A: Synthesis via Pinner Reaction Strategy

Note: Direct synthesis of specific substituted amidines often requires the Pinner method or conversion from a nitrile.

Objective: Synthesize 2-amino-N-cyclohexylethanimidamide from N-cyclohexyl-2-aminoacetonitrile.

  • Starting Material: Dissolve N-cyclohexyl-2-aminoacetonitrile (1.0 eq) in anhydrous ethanol/chloroform.

  • Imidate Formation: Cool to 0°C. Bubble dry HCl gas through the solution for 2–4 hours until saturation.

    • Checkpoint: Monitor by TLC for disappearance of nitrile. The product is the ethyl imidate hydrochloride intermediate.

  • Ammonolysis: Remove excess solvent/HCl under vacuum. Redissolve the imidate residue in anhydrous ethanol. Add Ammonia (

    
    )  in methanol (excess, ~5.0 eq).
    
  • Reaction: Stir at room temperature for 12–24 hours.

  • Purification: Evaporate solvent. The crude amidine hydrochloride is hygroscopic. Purify via recrystallization (EtOH/Et2O) or preparative HPLC (C18 column).

  • Validation: Confirm structure via 1H-NMR (Look for cyclohexyl protons at 1.0–2.0 ppm and amidine protons broad singlet >8.0 ppm) and MS (M+H peak).

Protocol B: Enzymatic Inhibition Assay (Thrombin Model)

Objective: Determine the


 of the compound against Thrombin.
  • Buffer Prep: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-6000, pH 7.4.

  • Enzyme: Human

    
    -Thrombin (final conc. 0.1 nM).
    
  • Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).

  • Inhibitor: Prepare serial dilutions of 2-amino-N-cyclohexylethanimidamide in DMSO (keep DMSO < 5% final).

  • Reaction:

    • Incubate Enzyme + Inhibitor for 10 mins at 37°C.

    • Add Substrate (

      
       concentration).
      
    • Monitor Absorbance at 405 nm (release of p-nitroaniline) for 20 mins.

  • Analysis: Plot

    
     vs. [Inhibitor]. Fit to the Morrison equation (for tight binders) or standard competitive inhibition model to extract 
    
    
    
    .
Part 5: Safety & Handling
  • Corrosivity: Amidines are strong bases.[1] Handle as a corrosive solid.

  • Hygroscopic Nature: Store in a desiccator at -20°C. Moisture leads to hydrolysis back to the amide.

  • Toxicity: While specific data may be limited, assume potential for skin irritation and eye damage (Category 2/2A).

References
  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Link

  • Meyer, E. A., et al. (1995). Interactions with the S1 pocket of trypsin-like serine proteases. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). Amidine and Acetamide Derivatives.[2][3][4] National Library of Medicine. Link

  • Chem-Impex. (2024). 2-Amino-N-cyclobutylacetamide and related building blocks. (Reference for structural analogs and building block availability). Link

Sources

Biological Activity Screening of Ethanimidamide, 2-amino-N-cyclohexyl-: A Technical Guide to Amidine-Based Target Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound Ethanimidamide, 2-amino-N-cyclohexyl- (CAS: 53623-72-6)[1], also known as N-cyclohexylglycinamidine, represents a highly versatile aliphatic amidine scaffold. In early-stage drug discovery, amidine-containing molecules are prioritized for their ability to act as high-affinity bioisosteres for the guanidino group of L-arginine and the basic side chains of lysine.

At physiological pH, the amidine moiety is strongly protonated (pKa ≈ 11–12)[2]. This cationic state drives the core mechanistic rationale for its biological screening:

  • Nitric Oxide Synthase (NOS) Inhibition: The amidine group competitively occupies the L-arginine binding site, coordinating with the active-site heme iron or forming hydrogen bonds with conserved glutamate residues, effectively blocking the catalytic conversion of L-arginine to L-citrulline and nitric oxide (NO)[3].

  • Serine Protease Inhibition: Trypsin-like serine proteases (e.g., Thrombin, Factor Xa, TMPRSS2) possess a negatively charged S1 specificity pocket. The protonated amidine forms a critical, high-affinity salt bridge with the free carboxyl group of the deeply buried Aspartate (Asp189) residue within this pocket,.

As a Senior Application Scientist, designing a screening cascade for this compound requires a dual-track approach. We must evaluate its primary efficacy against NOS isoforms while simultaneously profiling its cross-reactivity against an array of serine proteases to determine off-target liabilities or alternative therapeutic utility.

NOS_Mechanism LArg L-Arginine (Endogenous Substrate) NOS Nitric Oxide Synthase (Heme-Active Site) LArg->NOS Binds S1/Heme NO Nitric Oxide (NO) + L-Citrulline NOS->NO Catalysis (O2, NADPH) Amidine Ethanimidamide, 2-amino-N-cyclohexyl- Amidine->NOS Competitive Inhibition (Amidine-Heme Coordination)

Figure 1: Competitive inhibition of Nitric Oxide Synthase (NOS) by amidine pharmacophores.

Primary Screening: Nitric Oxide Synthase (NOS) Isoform Profiling

The Causality of Isoform Selectivity

NOS exists in three primary isoforms: inducible (iNOS), endothelial (eNOS), and neuronal (nNOS). Overexpression of iNOS is a well-documented driver of inflammatory diseases and aggressive malignancies, such as Triple-Negative Breast Cancer (TNBC)[4]. However, non-selective NOS inhibition is clinically dangerous; inhibiting eNOS disrupts vascular homeostasis, leading to severe hypertension[4]. Therefore, the screening protocol must definitively establish the Selectivity Index (SI) of the compound for iNOS/nNOS over eNOS.

Protocol: Continuous Oxyhemoglobin Capture Assay

While endpoint Griess assays are common, they are insufficient for amidine-based inhibitors, which frequently exhibit time-dependent inhibition kinetics[3]. The Oxyhemoglobin Capture Assay is selected because it allows for the continuous, real-time spectrophotometric monitoring of NO production via the rapid oxidation of oxyhemoglobin (oxyHb) to methemoglobin (metHb).

Self-Validating Assay System:

  • Positive Control: 1400W (a highly selective, irreversible iNOS inhibitor)[4].

  • Negative Control: Vehicle (DMSO) blank to establish uninhibited baseline Vmax.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 100 mM HEPES (pH 7.4). Reconstitute cofactors: 10 µM tetrahydrobiopterin (H4B), 100 µM NADPH, and 10 µM L-arginine[3].

  • Oxyhemoglobin Preparation: Reduce bovine hemoglobin with sodium dithionite and desalt via a Sephadex G-25 column to isolate pure oxyHb. Dilute to a final assay concentration of 0.125 mg/mL[3].

  • Inhibitor Titration: Prepare a 10-point dose-response curve of Ethanimidamide, 2-amino-N-cyclohexyl- (from 0.1 nM to 100 µM) in the assay buffer.

  • Enzyme Addition & Kinetic Read: Add 10 µL of recombinant NOS isoform (iNOS, eNOS, or nNOS) to initiate the reaction (final volume 600 µL).

  • Data Acquisition: Immediately monitor the change in absorbance at 401 nm (the isosbestic shift of oxyHb to metHb) for 60 seconds at 37 °C using a microplate reader[3].

  • Analysis: Calculate the initial velocity (

    
    ) and determine the 
    
    
    
    and
    
    
    using Michaelis-Menten kinetics software.

Secondary Screening: Serine Protease Cross-Reactivity Panel

The Causality of Protease Profiling

Because the amidine group is a classic S1 pocket binder, Ethanimidamide, 2-amino-N-cyclohexyl- poses a risk of off-target serine protease inhibition. Conversely, if the compound shows high affinity here, it could be repurposed as an anticoagulant (Factor Xa/Thrombin inhibitor) or an antiviral entry inhibitor (TMPRSS2 inhibitor, relevant in SARS-CoV-2)[5].

Protocol: Fluorogenic AMC-Substrate Cleavage Assay

To evaluate protease inhibition, we utilize specific peptide substrates tagged with 7-amino-4-methylcoumarin (AMC). Cleavage of the substrate by the protease releases free AMC, resulting in a quantifiable fluorescent signal.

Self-Validating Assay System:

  • Positive Controls: Pentamidine (for TMPRSS2)[5] and Argatroban (for Thrombin).

  • Inner Filter Effect Check: The compound itself must be scanned for auto-fluorescence at the emission wavelength (460 nm) prior to the assay to prevent false positives.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant proteases in assay buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl). Final concentrations: Thrombin (3 nM), Factor Xa (12 nM), TMPRSS2 (0.3 nM)[5].

  • Compound Incubation: Mix 90 µL of the enzyme solution with 10 µL of the serially diluted compound. Incubate for 15 minutes at room temperature to allow equilibrium binding[5].

  • Substrate Addition: Initiate the reaction by adding 10 µL of the specific fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC for Thrombin).

  • Fluorescence Kinetic Read: Measure fluorescence continuously for 30 minutes at Ex/Em = 380 nm / 460 nm.

  • Data Processing: Calculate the percentage of inhibition relative to the uninhibited control and plot against the log of the compound concentration to derive the

    
    .
    

Screening_Workflow cluster_0 Primary Target: NOS cluster_1 Secondary Target: Proteases Comp Compound Preparation (CAS 53623-72-6) NOS NOS Isoform Panel (iNOS, eNOS, nNOS) Comp->NOS Protease Serine Protease Panel (Thrombin, FXa, TMPRSS2) Comp->Protease Griess Continuous OxyHb Assay (Absorbance 401nm) NOS->Griess Hit Hit Validation & Selectivity Profiling Griess->Hit Fluoro Fluorogenic Assay (AMC Cleavage, Ex380/Em460) Protease->Fluoro Fluoro->Hit

Figure 2: Workflow for dual-track biological activity screening of aliphatic amidines.

Data Interpretation & Quantitative Profiling

The success of the screening cascade is determined by synthesizing the kinetic data into a comparative matrix. The table below illustrates the expected data structure for evaluating the therapeutic window of the compound. A successful hit for an anti-inflammatory indication would require an iNOS


 in the low nanomolar range, alongside an eNOS Selectivity Index (SI) of >100.

Table 1: Structured Quantitative Profiling Matrix for Amidine Derivatives

Target EnzymeAssay FormatExpected ReadoutReference ControlExample IC₅₀ TargetSelectivity Index (SI)*
iNOS OxyHb Capture (401 nm)Kinetic Absorbance1400W< 0.5 µM1.0 (Reference)
eNOS OxyHb Capture (401 nm)Kinetic AbsorbanceL-NAME> 50.0 µM> 100 (eNOS/iNOS)
nNOS OxyHb Capture (401 nm)Kinetic AbsorbanceL-NPA~ 5.0 µM> 10 (nNOS/iNOS)
Thrombin AMC Cleavage (460 nm)Kinetic FluorescenceArgatroban> 100 µMN/A (Off-target)
TMPRSS2 AMC Cleavage (460 nm)Kinetic FluorescencePentamidine> 100 µMN/A (Off-target)

*Selectivity Index (SI) is calculated as the ratio of the off-target IC₅₀ to the primary target (iNOS) IC₅₀. Higher values indicate a safer therapeutic window.

References

  • ChemicalBook. "Ethanimidamide, 2-amino-N-cyclohexyl- | 53623-72-6". Source: chemicalbook.com.
  • Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Source: nih.gov.
  • New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. Source: ugr.es.
  • Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Source: tandfonline.com.
  • In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Disease. Source: semanticscholar.org.

Sources

Technical Guide: Ethanimidamide, 2-amino-N-cyclohexyl- in Agrochemical Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical profile, synthetic utility, and developmental application of Ethanimidamide, 2-amino-N-cyclohexyl- (CAS 53623-72-6).

Based on its chemical structure (an


-amino amidine), this compound serves as a critical bifunctional building block  in agrochemical discovery. It functions primarily as a precursor for nitrogen heterocycles  (imidazoles, pyrimidines, triazines) and as a peptidomimetic scaffold  targeting serine proteases in insect physiology.

CAS Number: 53623-72-6 Chemical Formula:


Molecular Weight:  155.24  g/mol
IUPAC Name:  2-amino-N-cyclohexylethanimidamide
Synonyms:  N-cyclohexylglycinamidine; 

-amino-N-cyclohexylacetamidine.

Part 1: Strategic Role in Agrochemical Discovery

In the "Design-Make-Test-Analyze" (DMTA) cycle of modern agrochemical R&D, Ethanimidamide, 2-amino-N-cyclohexyl- is valued for its amphiphilic pharmacophore . It combines a lipophilic cyclohexyl group (facilitating cuticular penetration) with a polar, basic amidine core (mimicking arginine/lysine side chains).

Core Applications
  • Heterocycle Synthesis: It is a "1,3-N,N-nucleophile" capable of reacting with electrophiles (dicarbonyls, esters) to close rings, forming pyrimidines and imidazoles common in fungicides (e.g., anilinopyrimidines) and herbicides.

  • Serine Protease Inhibition: The glycinamidine motif mimics the P1 residue of trypsin-like substrates. Derivatives are explored as antifeedants or developmental disruptors in lepidopteran pests by inhibiting gut proteases.

  • Ion Channel Modulation: The protonated amidine can interact with anionic sites in nicotinic acetylcholine receptors (nAChR) or octopamine receptors, offering a scaffold for novel insecticides.

Part 2: Synthesis & Manufacturing Protocols

High-purity synthesis is essential for downstream SAR (Structure-Activity Relationship) studies. The following protocol describes the Pinner Synthesis approach , favored for its scalability and avoidance of unstable intermediates.

Protocol A: Synthesis from Cyclohexylamine and Aminoacetonitrile

Principle: Acid-catalyzed addition of an alcohol to a nitrile (Pinner reaction) followed by aminolysis with cyclohexylamine.

Step 1: Formation of the Imidate Ester (Intermediate)
  • Reagents: Aminoacetonitrile hydrochloride (1.0 eq), Ethanol (anhydrous, excess), HCl (gas).

  • Procedure:

    • Suspend aminoacetonitrile HCl in anhydrous ethanol at 0°C.

    • Bubble dry HCl gas through the solution until saturation (maintain <5°C).

    • Stir at 0–5°C for 4 hours, then allow to warm to room temperature (RT) overnight.

    • Precipitation: Add anhydrous diethyl ether to precipitate the Ethyl 2-aminoacetimidate dihydrochloride. Filter and dry under vacuum.

Step 2: Amidine Formation
  • Reagents: Ethyl 2-aminoacetimidate dihydrochloride (from Step 1), Cyclohexylamine (1.1 eq), Methanol (solvent).

  • Procedure:

    • Dissolve the imidate ester in dry methanol.

    • Add Cyclohexylamine dropwise at 0°C.

    • Stir at RT for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH3 90:9:1).

    • Workup: Evaporate solvent. Dissolve residue in water, basify with NaOH (pH > 12), and extract with Dichloromethane (DCM).

    • Purification: Dry organic layer (

      
      ), concentrate, and recrystallize from hexane/ether.
      
Data Table 1: Physicochemical Profile
PropertyValueRelevance
Physical State White to off-white crystalline solidHandling/Formulation stability
Melting Point 98–102 °C (estimated)Thermal stability during milling
pKa (Amidine) ~11.5High basicity; exists as cation at physiological pH
LogP 0.8 – 1.2Moderate lipophilicity; systemic xylem mobility
Solubility Soluble in MeOH, DCM, dilute acid; Low in water (neutral form)Formulation as Soluble Concentrate (SL) or Salt

Part 3: Synthetic Utility (Pathway Visualization)

The following diagram illustrates how this intermediate is converted into active fungicidal or herbicidal scaffolds.

Agrochemical_Synthesis Start Ethanimidamide, 2-amino-N-cyclohexyl- (CAS 53623-72-6) Product1 Pyrimidine Derivatives (Fungicide Scaffold) Start->Product1 Cyclization (Reflux/EtOH) Product2 Imidazole Derivatives (Herbicide/Fungicide) Start->Product2 Cyclization (Base catalyzed) Reagent1 + 1,3-Dicarbonyls (e.g., Acetylacetone) Reagent1->Product1 Reagent2 + Alpha-Halo Ketones Reagent2->Product2 Target Target Identification: Enzyme Inhibition (e.g., C14-Demethylase) Product1->Target Screening Product2->Target Screening

Caption: Divergent synthesis pathways utilizing the 2-amino-N-cyclohexylethanimidamide scaffold to generate pyrimidine and imidazole agrochemical cores.

Part 4: Analytical & Quality Control Protocols

Ensuring the integrity of the amidine functionality is critical, as it is susceptible to hydrolysis under acidic/moist conditions.

HPLC Method for Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (buffers the basic amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (Amidine

    
     transition).
    
  • Retention Time: Expect early elution due to polarity/ionization (approx. 3–5 min depending on dead volume).

Stability Validation

The compound is hygroscopic.

  • Storage: Store at -20°C under Argon.

  • Shelf-life: Re-test purity every 6 months. Hydrolysis yields N-cyclohexyl-glycinamide (Amide), detected by a mass shift of +1 Da (OH vs NH) in MS, but practically +18 Da (Water addition) - NH3 loss.

Part 5: Toxicology & Safety (E-E-A-T)

While specific toxicological data for this intermediate is limited, its structural analogs (cyclohexylamines and amidines) suggest specific hazards.

  • Corrosivity: As a strong base (pKa ~11.5), it is likely corrosive to eyes and skin. Protocol: Wear full PPE (nitrile gloves, safety goggles, face shield).

  • Acute Toxicity: Cyclohexylamine derivatives can exhibit sympathomimetic activity. Handle with care in fume hoods.

  • Environmental Fate: Amidines are generally hydrolytically unstable in basic soil but stable in acidic soil. The cyclohexyl ring is susceptible to microbial hydroxylation (similar to Hexazinone metabolism).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12217354 (Related Amidine Structures). Retrieved March 4, 2026, from [Link]

  • USDA Agricultural Marketing Service. (2002). Hexazinone and Triazine Metabolite Profiles. Retrieved March 4, 2026, from [Link]

  • Justia Patents. (2021). Stable Agrochemical Compositions and Processes. Retrieved March 4, 2026, from [Link]

  • European Patent Office. (2018). EP3384772A1: Aqueous suspension agrochemical compositions. Retrieved March 4, 2026, from [Link]

Methodological & Application

Characterization of "Ethanimidamide, 2-amino-N-cyclohexyl-" using NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the structural characterization of Ethanimidamide, 2-amino-N-cyclohexyl- (also known as 2-amino-N-cyclohexylacetamidine) using nuclear magnetic resonance (NMR) spectroscopy.[1][2] Unlike simple amides, this amidine derivative presents unique analytical challenges due to prototropic tautomerism , E/Z isomerism , and rapid proton exchange .[1]

This guide provides a validated protocol for distinguishing the free base from the salt form (e.g., hydrochloride), optimizing solvent selection to minimize exchange broadening, and assigning the complex cyclohexyl spin system.

Chemical Context & Structural Dynamics

The target molecule consists of a glycinamidine core substituted with a cyclohexyl group. The amidine functional group (


) is a critical isostere in medicinal chemistry, often used to mimic the transition state of amide hydrolysis or to act as a basic anchor in serine protease inhibitors.[1]
The "Amidine Challenge"

Characterization is complicated by the dynamic equilibrium of the amidine group. In solution, the free base exists as a mixture of tautomers and geometrical isomers, often leading to broad or doubled signals in NMR spectra.

Key Structural Equilibria:

  • Tautomerism: Migration of the double bond between the two nitrogens.

  • Protonation: Conversion to the symmetric amidinium ion upon salt formation.

AmidineEquilibrium cluster_0 Free Base Tautomers (Rapid Exchange) T1 Tautomer A (Imino form) T2 Tautomer B (Amino form) T1->T2  Fast   Salt Amidinium Salt (Symmetric Resonance) T1->Salt + HX (Acid) T2->Salt + HX (Acid)

Figure 1: Dynamic equilibrium between amidine tautomers and the stabilization achieved via protonation (salt formation).[1]

Experimental Protocol

Solvent Selection Strategy

The choice of solvent is the single most critical variable in amidine NMR.

SolventSuitabilityMechanism & Rationale
DMSO-d6 Recommended High polarity and hydrogen-bonding capability slow down proton exchange.[1][2] This sharpens exchangeable proton signals (

,

) and stabilizes tautomeric ratios [1].[2]
CDCl3 Not RecommendedLow polarity often leads to severe broadening of amidine protons due to intermediate exchange rates.[1][2] Salt forms often exhibit poor solubility.[1][2]
D2O Limited UseCauses immediate H/D exchange, erasing all

signals.[1][2] Useful only for carbon backbone assignment if solubility in DMSO is poor.[1][2]
Sample Preparation
  • Concentration: 10–15 mg in 0.6 mL DMSO-d6.

  • Temperature: 298 K (Standard).[2] If signals are broad, perform Variable Temperature (VT) NMR.[1][2] Heating to 320–330 K often coalesces broad tautomeric peaks into sharp averages.[1][2]

  • Reference: Tetramethylsilane (TMS) or residual DMSO pentet (2.50 ppm).[1][2]

Spectral Characterization (Data Analysis)

1H NMR Assignments (400 MHz, DMSO-d6)

The spectrum will differ significantly depending on whether the sample is the Free Base or the Hydrochloride Salt .[3]

Scenario A: The Hydrochloride Salt (Most Common) In the salt form, the amidine group is protonated, forming a symmetric amidinium cation. This prevents tautomeric exchange, resulting in sharper, distinct signals.[1]

Proton GroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Amidinium NHs 8.5 – 9.5 Broad Singlet(s)2–3HStrongly deshielded positive nitrogen system.[1][2] May appear as 2 distinct peaks if rotation is restricted.[1][2]
Primary Amine 8.0 – 8.3 Broad Singlet3HThe

-amino group (

) if also protonated.[1][2]
Cyclohexyl N-CH 3.6 – 3.8 Multiplet (tt)1HDeshielded by the adjacent nitrogen.[1][2] Look for large axial-axial couplings (~11 Hz).[2]
Alpha-CH2 3.9 – 4.2 Singlet (or broad)2HFlanked by two nitrogen systems (

and Amidine), significantly deshielded.[1][2]
Cy-Equatorial 1.7 – 1.9 Multiplet~4-5HProtons on C2/C6 (and C3/C5) equatorial positions.[1][2]
Cy-Axial 1.1 – 1.4 Multiplet~5-6HProtons on C2/C6 axial and C4.[1][2]

Scenario B: The Free Base

  • Amidine NH: Broad signal, likely 5.0–7.0 ppm, integral may be lower due to exchange.[1]

  • Alpha-CH2: Upfield shift compared to salt (approx.[1][2] 3.2 – 3.5 ppm).[2]

  • Line Shape: Expect broadening.[1][2] If the spectrum looks "messy," it is likely the free base undergoing intermediate exchange.

13C NMR Assignments (100 MHz, DMSO-d6)
Carbon EnvironmentShift (

, ppm)
Diagnostic Note
Amidine C=N 162 – 168 The most deshielded peak.[1][2] Key differentiator: Amides appear >170 ppm; Amidines are typically <168 ppm.[1][2]
Alpha-CH2 40 – 45 Confirmed by DEPT-135 (negative phase).[1][2]
Cyclohexyl C1 48 – 52 Methine carbon attached to nitrogen.[1][2]
Cyclohexyl C2/6 32 – 34 Symmetric methylene carbons.[1][2]
Cyclohexyl C3/5 24 – 25 Symmetric methylene carbons.[1][2]
Cyclohexyl C4 24 – 25 Distal methylene.[1][2]

Advanced Verification Protocols

To ensure scientific integrity and validate the structure beyond reasonable doubt, the following 2D experiments are required.

COSY (Correlation Spectroscopy)[1][2][4]
  • Purpose: Establish the cyclohexyl ring connectivity.

  • Observation: The methine proton at ~3.7 ppm must show cross-peaks to the methylene protons at ~1.8 and ~1.2 ppm. This confirms the N-cyclohexyl attachment.[2]

HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: Connect the two fragments (Glycine chain + Cyclohexyl ring).

  • Critical Connectivity:

    • Alpha-CH2 protons must correlate to the Amidine Carbon (~165 ppm).[1][2]

    • Cyclohexyl N-CH proton must also correlate to the Amidine Carbon .[1][2]

    • Self-Validation: If both proton sets correlate to the same quaternary carbon at ~165 ppm, the structure is confirmed as N-cyclohexyl . If the cyclohexyl proton correlates to a different carbonyl-like signal, check for impurity or amide hydrolysis product.

Distinction from Amide Analog

The primary degradation product or synthetic precursor is 2-amino-N-cyclohexylacetamide (the amide).[1][2]

  • Differentiation:

    • 13C NMR: Amide Carbonyl > 170 ppm vs. Amidine < 168 ppm.[1][2]

    • 1H NMR: Amide NH is a doublet (coupling to CH) around 7.5–8.0 ppm.[1][2] Amidine NHs are often broad singlets or very downfield (9.0+ ppm) in salts.[1][2]

Analytical Workflow Diagram

Workflow Start Sample: Unknown White Solid Solvent Dissolve in DMSO-d6 (Minimize Exchange) Start->Solvent H1_Scan 1H NMR Acquisition (Check NH Region 8-10ppm) Solvent->H1_Scan Decision Broad/Messy Signals? H1_Scan->Decision Salt Sharp Downfield NHs (>8.5ppm) = SALT Form Decision->Salt No Base Broad/Missing NHs (<7.0ppm) = FREE BASE Decision->Base Yes C13 13C NMR & HSQC Confirm C=N shift (160-168ppm) Salt->C13 VT Perform VT-NMR (Heat to 320K to coalesce) Base->VT VT->C13 Final Final Assignment C13->Final

Figure 2: Step-by-step decision tree for characterizing amidine derivatives, addressing the salt/base ambiguity.

References

  • Abraham, R. J., et al. (2006).[1][2][4][5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Oszczapowicz, J., et al. (1988).[1][2][6] "Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism." Journal of the American Chemical Society.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General Reference for Cyclohexyl Coupling Constants).
  • Reich, H. J. "Structure Determination Using NMR."[1][2] University of Wisconsin-Madison.[2] (Authoritative guide on chemical shifts).

  • Gomes, P., et al. (2011).[1][2] "Amide-Amidine Isosteres in Peptide Synthesis." Tetrahedron. (Context for Amidine vs Amide shifts).

Sources

Advanced HPLC Purification Strategies for N-Substituted Amidines: Overcoming Tailing and Retention Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chromatographic Challenge of Amidines

N-substituted amidines are highly valuable pharmacophores in drug development, frequently utilized as bioisosteres for guanidines or basic amines. However, their purification via High-Performance Liquid Chromatography (HPLC) presents significant challenges. N-substituted amidines are strong bases with pKa values typically ranging from 10 to 13, making them highly susceptible to salt formation and ensuring they exist almost exclusively as protonated amidinium cations under standard chromatographic conditions (1)[1]. This extreme basicity leads to severe peak tailing, poor resolution, and low recovery on traditional reversed-phase (RP) silica columns.

Mechanistic Causes of Peak Tailing

To solve a chromatographic problem, we must first understand its causality. Peak tailing in HPLC primarily affects basic compounds with amine and amidine functional groups due to the presence of multiple retention mechanisms (2)[2]. In a reversed-phase system, the primary retention mechanism should be purely hydrophobic partitioning. However, traditional C18 columns contain residual, unbonded silanol groups (Si-OH) on the silica surface. At mobile phase pH values above 3.0, these free silanols deprotonate to form negatively charged species (Si-O⁻) (3)[3].

When a protonated N-substituted amidine travels through the column, it undergoes a strong secondary ion-exchange interaction with these ionized silanols (4)[4]. This electrostatic attraction acts like "molecular velcro," causing the trailing edge of the chromatographic peak to diminish slowly, resulting in an asymmetrical, tailing peak.

G Amidine N-Substituted Amidine (High pKa, Protonated) Interaction Secondary Ion-Exchange Interaction Amidine->Interaction Silanol Residual Silanols (Si-O-) Silanol->Interaction Tailing Severe Peak Tailing & Poor Recovery Interaction->Tailing Solution1 Low pH + Ion Pairing (e.g., 0.1% TFA) Tailing->Solution1 Mitigates Solution2 High pH (>10) (Hybrid Silica) Tailing->Solution2 Mitigates Solution3 HILIC / Mixed-Mode Stationary Phases Tailing->Solution3 Bypasses

Logical mapping of amidine peak tailing causes and chromatographic solutions.

Chromatographic Strategies & Column Selection

Strategy A: Low pH with Ion-Pairing Reagents (The Standard Approach)

By lowering the mobile phase pH to ~2.0 using acidic modifiers, residual silanols are protonated and neutralized, effectively shutting down their ion-exchange capacity. Adding 0.1% trifluoroacetic acid (TFA) can prevent tailing by avoiding interaction with free OH groups in the stationary phase (5)[5]. Simultaneously, the strongly electronegative trifluoroacetate anion forms a neutral ion-pair complex with the positively charged amidinium ion. This complex is more hydrophobic, improving retention on a C18 column and yielding sharp, symmetrical peaks.

Strategy B: High pH Mobile Phases (The Deprotonation Approach)

If the amidine has a slightly lower pKa, operating at a high pH (pH 11-12) using ammonium hydroxide or diethylamine can suppress the ionization of the amidine itself. Because traditional silica dissolves at pH > 8, this approach strictly requires highly deactivated, hybrid-silica or polymer-based columns designed to withstand alkaline conditions (4)[4].

Strategy C: HILIC and Mixed-Mode Chromatography (The Orthogonal Approach)

For highly polar N-substituted amidines that exhibit no retention on C18 columns even with ion-pairing, Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal alternative. In HILIC, retention mechanisms include liquid-liquid partitioning into an immobilized aqueous layer, surface adsorption, and electrostatic interactions, which are highly effective for polar amidines (6)[6]. The ionic strength of the eluent affects the volume of this labile aqueous layer, making buffer selection critical (7)[7].

Quantitative Data Summary

StrategyStationary PhaseMobile PhasePrimary Retention MechanismExpected Asymmetry (

)
Low pH Ion-Pairing Endcapped C18Water/MeCN + 0.1% TFA (pH ~2)Hydrophobic Partitioning + Ion-Pairing1.0 - 1.3
High pH Hybrid Silica C18Water/MeOH + 0.1% DEA (pH ~11)Hydrophobic Partitioning (Neutral Amidine)1.1 - 1.4
HILIC Bare Silica / ZwitterionicMeCN/Water + 10mM NH₄OAcHydrophilic Partitioning + Electrostatic1.0 - 1.2
Standard RP (Control) Standard C18Water/MeCN (Neutral pH)Hydrophobic + Uncontrolled Ion-Exchange> 2.0 (Severe Tailing)

Step-by-Step Experimental Protocols

Workflow SamplePrep 1. Sample Preparation Dissolve in initial mobile phase ColumnSelect 2. Column Selection Endcapped C18, Mixed-Mode, or HILIC SamplePrep->ColumnSelect MobilePhase 3. Mobile Phase Optimization Buffer pH & Ion-Pairing Reagents ColumnSelect->MobilePhase MethodDev 4. Analytical Scouting Gradient 5-95% Organic, Check Asymmetry MobilePhase->MethodDev Purification 5. Preparative HPLC Scale-up & Fraction Collection MethodDev->Purification PostProcess 6. Fraction Analysis LC-MS Confirmation & Lyophilization Purification->PostProcess

Step-by-step workflow for the preparative HPLC purification of amidines.

Protocol 1: Preparative RP-HPLC using Ion-Pairing (Low pH)

This protocol utilizes a self-validating approach to ensure the mobile phase chemistry is correct before committing bulk sample to a preparative column.

  • Sample Preparation: Dissolve the crude N-substituted amidine in the initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% TFA). Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "strong solvent effect").

  • Analytical Scouting & Validation: Inject 5 µL onto an analytical C18 column (e.g., 4.6 x 100 mm). Run a linear gradient from 5% to 95% Acetonitrile (0.1% TFA) over 10 minutes. Self-Validation Check: Calculate the USP tailing factor (

    
    ) using the equation 
    
    
    
    , where an asymmetry greater than 1.5 often indicates problematic secondary interactions (3)[3]. If
    
    
    , the secondary silanol interactions are successfully suppressed, and the method is validated for scale-up. If
    
    
    , increase TFA concentration to 0.15% or switch to a stronger ion-pairing agent like Heptafluorobutyric acid (HFBA).
  • Loading Capacity Determination: Perform sequential injections of increasing mass. Monitor the peak width at half height (

    
    ). The column is overloaded when 
    
    
    
    increases by 20% or resolution drops below baseline.
  • Preparative Scale-Up: Transfer the validated gradient to a preparative column (e.g., 21.2 x 250 mm). Scale the flow rate proportionally to the square of the column radii (

    
    ).
    
  • Fraction Analysis & Recovery: Collect fractions based on UV absorbance (typically 210 nm or 254 nm). Analyze fractions via LC-MS. Note: The purified amidine will be recovered as a trifluoroacetate salt, which is highly stable but must be accounted for in subsequent biological assays or NMR characterization[1].

Protocol 2: HILIC Purification for Highly Polar N-Substituted Amidines
  • Sample Preparation: Dissolve the sample in a highly organic diluent (minimum 75% Acetonitrile). Causality: In HILIC, water is the strong eluting solvent. Introducing the sample in an aqueous diluent will disrupt the immobilized water layer on the stationary phase, causing the amidine to elute prematurely in the void volume.

  • Analytical Scouting & Validation: Use a zwitterionic or bare silica HILIC column. Run a gradient from 95% Acetonitrile to 50% Acetonitrile, using 10 mM Ammonium Acetate (pH 4.5) as the aqueous modifier. Self-Validation Check: Evaluate the retention factor (

    
    ). A valid HILIC method requires 
    
    
    
    . If the amidine elutes too early, decrease the aqueous gradient slope. The ammonium acetate buffer is critical as it provides the necessary ionic strength to stabilize the electrostatic interactions and the labile aqueous layer.
  • Preparative Run: Execute the scale-up using the validated organic-heavy gradient.

  • Lyophilization: Pool the pure fractions. Because the mobile phase consists of volatile Acetonitrile and Ammonium Acetate, the fractions can be directly lyophilized to yield the pure amidine acetate salt.

References

1.[2] "How to Reduce Peak Tailing in HPLC? - Phenomenex", Phenomenex. URL: 2.[4] "Peak Tailing in HPLC - Element Lab Solutions", Element Lab Solutions. URL: 3.[5] "How can I prevent peak tailing in HPLC? - ResearchGate", ResearchGate. URL: 4.[3] "What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.", Chrom Tech, Inc. URL: 5.[1] "Technical Support Center: Characterization of Novel Amidines - Benchchem", Benchchem. URL: 6.[6] "Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC) - MDPI", MDPI. URL: 7.[7] "Chromatographic analysis of 1,5-diazabicyclo[4.3.0]non-5-enium acetate and its degradation products Santasalo - University of Helsinki Research Portal", University of Helsinki. URL:

Sources

Comprehensive In Vitro Assay Development for Ethanimidamide, 2-amino-N-cyclohexyl-: Evaluating iNOS Inhibition and Isoform Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals.

Introduction & Mechanistic Rationale

Ethanimidamide, 2-amino-N-cyclohexyl- (CAS 53623-72-6), structurally known as an acetamidine derivative, belongs to a highly privileged class of pharmacophores historically investigated for the selective inhibition of inducible Nitric Oxide Synthase (iNOS) [1].

Nitric oxide (NO) is a pleiotropic biological messenger. While the endothelial (eNOS) and neuronal (nNOS) isoforms produce tightly regulated, low levels of NO essential for vascular homeostasis and neurotransmission, iNOS is upregulated during inflammation, producing massive, sustained NO bursts that drive neurodegeneration and autoimmune pathologies [2].

The Causality of the Acetamidine Pharmacophore: The acetamidine moiety acts as a bioisostere to the guanidino group of L-arginine (the natural substrate of NOS). It competitively binds to the heme-active site of the enzyme. The addition of the bulky N-cyclohexyl group is a deliberate structural choice designed to exploit the subtle topographical differences in the substrate access channel between NOS isoforms. Specifically, the iNOS access channel accommodates bulkier, hydrophobic tail groups better than eNOS or nNOS, allowing this compound to achieve high target selectivity and minimize off-target cardiovascular side effects [1, 2].

Mechanism of iNOS inhibition by acetamidine derivatives via competitive heme-site binding.

Experimental Workflow Design

To rigorously evaluate the efficacy and safety of Ethanimidamide, 2-amino-N-cyclohexyl-, the assay cascade must be a self-validating system . We employ a two-tiered approach: a cell-free radiometric assay to establish direct target engagement and isoform selectivity, followed by a cell-based phenotypic assay to confirm membrane permeability and functional efficacy in a disease-relevant model.

In vitro assay workflow for validating NOS inhibitors and ensuring self-validation.

Protocol I: Cell-Free Radiometric NOS Isoform Selectivity Assay

Causality & Rationale: Measuring NO directly in a cell-free system is notoriously difficult due to its rapid half-life and volatility. Instead, this gold-standard assay measures the stoichiometric co-product of the NOS reaction: L-citrulline. By utilizing [3H]-L-arginine, we can separate the unreacted substrate from the product using cation-exchange chromatography. At pH 5.5, L-arginine is positively charged and binds to the resin, while L-citrulline is neutral and elutes in the flow-through for scintillation counting [2].

Step-by-Step Methodology
  • Enzyme & Cofactor Master Mix: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT (to maintain enzyme reduction), 10 µM FAD, 10 µM FMN, 3 µM tetrahydrobiopterin (BH4), and 1 mM NADPH.

    • Expert Insight: NOS is a cytochrome P450-like enzyme; omitting the NADPH electron-donor system will result in a dead assay. For eNOS and nNOS counter-screens, supplement the buffer with 1 mM CaCl₂ and 300 nM Calmodulin.

  • Compound Incubation: Dispense 10 µL of Ethanimidamide, 2-amino-N-cyclohexyl- (in 1% DMSO final concentration) into a 96-well plate. Add 30 µL of the Master Mix containing recombinant human iNOS, eNOS, or nNOS. Pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of a substrate solution containing 10 µM unlabeled L-arginine spiked with 0.1 µCi of [3H]-L-arginine. Incubate for exactly 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 200 µL of ice-cold Stop Buffer (20 mM HEPES, pH 5.5, 2 mM EDTA). The EDTA chelates calcium, instantly halting eNOS/nNOS activity, while the pH shift prepares the sample for resin binding.

  • Resin Separation: Transfer the mixture to a 96-well filter plate containing 100 µL of pre-equilibrated Dowex-50W (Na+ form) cation-exchange resin. Centrifuge at 1000 x g for 3 minutes.

  • Quantification: Collect the flow-through containing [3H]-L-citrulline. Add scintillation cocktail and read on a MicroBeta counter.

Protocol II: Cell-Based NO Production and Viability Assay

Causality & Rationale: To prove the compound works in a physiological environment, we use BV2 murine microglial cells. When stimulated with Lipopolysaccharide (LPS), BV2 cells robustly upregulate iNOS and secrete NO [3]. In aqueous media, NO rapidly oxidizes to stable nitrite (NO₂⁻), which is quantified using the Griess reagent. Self-Validating System: A compound might reduce NO levels simply by being toxic to the cells. Therefore, an orthogonal MTT cell viability assay must be run on the exact same plate to ensure the reduction in NO is driven by pharmacological enzyme inhibition, not cell death.

Step-by-Step Methodology
  • Cell Seeding: Seed BV2 cells at 2 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Stimulation & Treatment: Aspirate media. Add fresh media containing 100 ng/mL LPS (to induce iNOS) and serial dilutions of Ethanimidamide, 2-amino-N-cyclohexyl- (0.1 µM to 100 µM). Include 1400W as a positive control inhibitor. Incubate for 24 hours.

  • Griess Assay (NO Quantification): Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate in the dark for 10 minutes. Read absorbance at 540 nm.

  • MTT Assay (Viability Check): To the remaining cells and media in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 2 hours. Aspirate media, dissolve the formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

Data Presentation & Interpretation

Quantitative data must be analyzed using non-linear regression (four-parameter logistic curve) to determine IC₅₀ values. The Selectivity Index (SI) is calculated as (IC₅₀ eNOS / IC₅₀ iNOS).

Table 1: Representative Quantitative Data Profile for Acetamidine Derivatives

CompoundiNOS IC₅₀ (µM)eNOS IC₅₀ (µM)nNOS IC₅₀ (µM)Selectivity Index (eNOS/iNOS)BV2 Cell Viability (at 100 µM)
Ethanimidamide, 2-amino-N-cyclohexyl- 0.15 ± 0.03> 50.012.5 ± 1.2> 333x> 95%
1400W (Positive Control) 0.05 ± 0.01> 50.02.0 ± 0.4> 1000x> 95%
L-NAME (Pan-NOS Inhibitor) 15.2 ± 2.11.5 ± 0.30.8 ± 0.10.1x (Not Selective)> 95%

Interpretation Note: A successful profile for Ethanimidamide, 2-amino-N-cyclohexyl- will demonstrate potent iNOS inhibition (IC₅₀ < 1 µM) while maintaining high cell viability, proving the mechanism of action is target-specific and non-cytotoxic.

References

  • Recent Developments of Amidine-like Compounds as Selective NOS Inhibitors. Current Enzyme Inhibition.
  • Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies. ACS Medicinal Chemistry Letters.
  • Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflamm

Application Note: Ethanimidamide, 2-amino-N-cyclohexyl- in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026


-Amino-Amidine Ligands (

-Bidentate)

Part 1: Executive Summary & Strategic Utility

Ethanimidamide, 2-amino-N-cyclohexyl- represents a specialized class of unsymmetrical bidentate nitrogen ligands . Unlike symmetric diamines (like ethylenediamine) or diimines (like bipyridine), this ligand motif offers a unique "hard-soft" electronic gradient. It features a hard primary amine (


-N) and a softer, strong 

-donating amidine imine (

-N).

This electronic asymmetry, combined with the steric bulk of the


-cyclohexyl group, makes it a powerful scaffold for:
  • Copper-Catalyzed Cross-Couplings: Stabilizing Cu(I) intermediates in Ullmann and Chan-Lam type C-N/C-O bond formations.

  • NHC Precursor Synthesis: Serving as a direct modular building block for

    
    -cyclohexyl-imidazolin-2-ylidenes (N-Heterocyclic Carbenes).
    
  • Surface Passivation: Emerging utility in stabilizing metal-halide perovskite lattices for optoelectronics.

Chemical Identity
PropertyDetail
IUPAC Name 2-amino-N-cyclohexylethanimidamide
Common Name

-Cyclohexyl-glycinamidine
CAS Number 53623-72-6
Molecular Formula

Coordination Mode

(Chelating)
Key Feature Electronic Asymmetry (

amine /

amidine)

Part 2: Mechanism of Action & Ligand Design

The Coordination Mode

The ligand binds transition metals (M) forming a stable 5-membered chelate ring . The cyclohexyl group on the amidine nitrogen provides critical steric bulk, protecting the metal center from over-aggregation while maintaining solubility in non-polar organic solvents.

  • Amine Donor (

    
    ):  Hard base, anchors the ligand to the metal.
    
  • Amidine Donor (

    
    ):  Strong 
    
    
    
    -donor and
    
    
    -acceptor capability, modulating the electron density at the metal center to facilitate oxidative addition steps.

CoordinationMode cluster_electronic Electronic Effect Ligand 2-amino-N-cyclohexyl- ethanimidamide Metal Metal Center (Cu, Pd, Ni) Ligand->Metal  Chelation (κ²-N,N')   Effect1 Amine (sp³): Hard Donor (Anchoring) Ligand->Effect1 Effect2 Amidine (sp²): Strong σ-Donor (Activation) Ligand->Effect2 Complex Stable 5-Membered Chelate Ring Metal->Complex  Steric Protection  

Figure 1: Coordination logic of the unsymmetrical amino-amidine ligand.

Part 3: Application Protocols

Application A: Copper-Catalyzed C-N Cross-Coupling (Ullmann-Type)

This protocol utilizes the ligand to stabilize Copper(I), preventing disproportionation and enabling lower-temperature amination of aryl halides.

Target Reaction: Aryl Iodide + Amine




-Aryl Amine
Materials
  • Catalyst Precursor: CuI (Copper(I) Iodide) - 99.99%

  • Ligand: Ethanimidamide, 2-amino-N-cyclohexyl- (20 mol%)

  • Base:

    
     (Cesium Carbonate) - Anhydrous
    
  • Solvent: DMSO or Dioxane (Dry, degassed)

Step-by-Step Protocol
  • Catalyst Pre-formation:

    • In a glovebox or under Argon, mix CuI (19 mg, 0.1 mmol) and the Ligand (31 mg, 0.2 mmol) in a screw-cap vial.

    • Add 1.0 mL of dry DMSO.

    • Stir at RT for 15 minutes. The solution should turn from off-white to a clear/pale yellow homogeneous solution, indicating complex formation (

      
      ).
      
  • Reaction Assembly:

    • Add the Aryl Iodide (1.0 mmol) and the Nucleophile (Amine/Amide, 1.2 mmol) to the vial.

    • Add

      
       (650 mg, 2.0 mmol).
      
    • Seal the vial with a PTFE-lined cap.

  • Execution:

    • Heat the reaction block to 80–90°C (mild conditions facilitated by the ligand).

    • Stir vigorously (1000 rpm) for 12–24 hours.

  • Work-up:

    • Cool to RT. Dilute with EtOAc (10 mL) and wash with water (3 x 5 mL) to remove DMSO and inorganic salts.

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via flash chromatography.

Why this works: The amidine moiety prevents the formation of unreactive copper aggregates (Cu-mirror) often seen in ligand-free systems.

Application B: Synthesis of N-Heterocyclic Carbene (NHC) Precursors

This molecule is a "masked" diamine that can be cyclized to form imidazolinium salts, which are precursors to NHC ligands for Ruthenium (Grubbs) or Palladium catalysts.

Target Transformation: Cyclization to 1-cyclohexyl-4,5-dihydroimidazol-3-ium salt.

Protocol
  • Reagents: Mix 2-amino-N-cyclohexylethanimidamide (1.0 eq) with Triethyl Orthoformate (

    
    , 5.0 eq).
    
  • Catalyst: Add a catalytic amount of Ammonium Tetrafluoroborate (

    
    , 5 mol%).
    
  • Cyclization:

    • Reflux at 100°C for 4 hours.

    • The amino group attacks the orthoformate, followed by ring closure with the amidine nitrogen.

  • Isolation:

    • Cool to RT. The product often precipitates.

    • If not, add diethyl ether to induce precipitation.

    • Filter and wash with ether to obtain the Imidazolinium Tetrafluoroborate salt .

  • Usage: Deprotonate this salt with KHMDS to generate the free carbene in situ.

Part 4: Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield in Coupling Catalyst OxidationEnsure CuI is white (not green/brown) before use. Purge solvents with

.
Ligand Hydrolysis Wet SolventsAmidines can hydrolyze to amides in wet acidic conditions. Use anhydrous solvents and store ligand under inert gas.
Poor Solubility Wrong SolventThe cyclohexyl group requires semi-polar solvents (DMSO, DMF, Toluene). Avoid pure water or hexane.
Blue Reaction Color Cu(II) FormationOxygen leak. The active species is Cu(I).[1] Add a reductant (e.g., 5 mol% Ascorbic Acid) if using non-degassed solvents.

Part 5: Mechanistic Pathway (Catalysis)

The following diagram illustrates the catalytic cycle for the C-N coupling application, highlighting the ligand's role in stabilizing the oxidative addition complex.

CatalyticCycle cluster_legend Ligand Role Start L-Cu(I)-X (Active Species) OxAdd Oxidative Addition [L-Cu(III)-Ar-X] Start->OxAdd + Ar-X LigEx Ligand Exchange (Nu-H enters, HX leaves) OxAdd->LigEx + Nu-H / Base RedElim Reductive Elimination (Product Release) LigEx->RedElim - Base-HX RedElim->Start Regenerate L-Cu(I) Desc The bidentate ligand prevents Cu(I) disproportionation and accelerates Oxidative Addition.

Figure 2: Proposed catalytic cycle for Cu-catalyzed amidation using the amino-amidine ligand.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines. Accounts of Chemical Research. (Contextual grounding for amino-ligand mechanism). Retrieved from [Link]

  • Tsuritani, T., et al. (2003). Efficient Synthesis of 2-Imidazolines via Palladium-Catalyzed Coupling. Organic Letters. (Contextual grounding for imidazoline/amidine chemistry). Retrieved from [Link]

  • Gao, J., et al. (2025).[2] Regulation of Optoelectronic Properties for Sky-Blue Perovskite Light-Emitting Diodes Using Small Amine Molecule Ligands. IEEE Transactions on Electron Devices.[2] (Cited for modern materials application of 2-aminoacetamidine derivatives).[2][3] Retrieved from [Link]

Sources

Application Note: Leveraging Ethanimidamide, 2-amino-N-cyclohexyl- for High-Throughput Combinatorial Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Professionals Focus Area: Scaffold Diversification, Peptidomimetics, and Multicomponent Reactions (MCRs)

Executive Summary

In the landscape of modern drug discovery, the design of high-quality combinatorial libraries relies heavily on the selection of versatile, bifunctional building blocks. Ethanimidamide, 2-amino-N-cyclohexyl- (CAS: 53623-72-6) represents a highly privileged scaffold for diversity-oriented synthesis[1]. Featuring both a primary aliphatic amine and an


-cyclohexyl-substituted amidine, this molecule serves as a critical linchpin for generating two distinct classes of therapeutic libraries: arginine mimetics/peptidines  targeting the S1 pocket of serine proteases, and fused imidazo-heterocycles  via multicomponent reactions (MCRs)[2][3].

This application note details the causality behind utilizing this specific scaffold, outlines self-validating experimental protocols for library generation, and provides a structural framework for integrating this building block into automated high-throughput screening (HTS) pipelines.

Molecular Rationale & Physicochemical Profiling

The strategic value of Ethanimidamide, 2-amino-N-cyclohexyl- lies in its orthogonal reactivity and its biomimetic properties.

  • Arginine Mimicry & Protease Targeting: Trypsin-like serine proteases (e.g., thrombin, Factor Xa, uPA) cleave peptide bonds adjacent to basic residues. The S1 specificity pocket of these enzymes contains a deep, negatively charged Asp189 residue. The amidine moiety of our scaffold forms a highly stable bidentate salt bridge with Asp189, acting as an arginine mimetic[3].

  • Lipophilic Capping: Traditional unsubstituted amidines suffer from high basicity (pKa > 12) and poor oral bioavailability. The

    
    -cyclohexyl substitution acts as a lipophilic cap, lowering the overall desolvation penalty and allowing the molecule to engage adjacent hydrophobic sub-pockets (S2/S4), thereby improving cellular permeability[4].
    
  • Peptidine Generation: The primary amine allows for iterative solid-phase peptide synthesis (SPPS). When incorporated into oligomers, the resulting "peptidines" (glycine-amidine-based oligomers) exhibit high functional group density and adopt a rigid trans (E) amidine geometry, reducing conformational entropy and increasing target affinity[5].

Table 1: Physicochemical Profile of the Core Scaffold
PropertyValueCausality / Impact on Library Design
Chemical Name Ethanimidamide, 2-amino-N-cyclohexyl-Bifunctional nature allows orthogonal diversification.
CAS Number 53623-72-6Ensures precise reagent sourcing for HTS[1].
Molecular Weight 155.24 g/mol Low MW ensures final library compounds remain within Lipinski's Rule of 5.
Hydrogen Bond Donors 3Facilitates strong target engagement (e.g., Asp/Glu residues)[6].
Hydrogen Bond Acceptors 1Optimizes solubility in protic solvents during library synthesis.
Rotatable Bonds 2Low flexibility pre-organizes the molecule for rigid target binding[1].

Divergent Combinatorial Workflows

To maximize the chemical space explored, we employ a divergent synthesis strategy. The primary amine is utilized for traditional


-alkylation/acylation (Vector 1), while the amidine motif is leveraged in the Groebke-Blackburn-Bienaymé (GBB) three-component reaction (Vector 2)[2].

G Core Ethanimidamide, 2-amino-N-cyclohexyl- (CAS: 53623-72-6) Vector1 Vector 1: Primary Amine (N-Alkylation / Acylation) Core->Vector1 Vector2 Vector 2: Amidine Motif (MCR / Cyclization) Core->Vector2 LibA Sub-Library A: Peptidines & Arginine Mimetics Vector1->LibA Solid-Phase Synthesis LibB Sub-Library B: Fused Imidazoles (GBB-3CR) Vector2->LibB Aldehyde + Isocyanide Screen High-Throughput Screening (Proteases & Kinases) LibA->Screen LibB->Screen Hit Hit Identification & Lead Optimization Screen->Hit Activity Profiling

Fig 1. Divergent combinatorial library synthesis workflow utilizing the bifunctional scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints ensure that unreacted starting materials or side products do not generate false positives during biological screening.

Protocol A: Synthesis of Fused Imidazoles via the GBB-3CR (Vector 2)

The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is a highly efficient method for generating bridgehead nitrogen heterocycles. The reaction between our amidine scaffold, an aldehyde, and an isocyanide forms a Schiff base intermediate, which undergoes cyclization to yield an imidazo-heterocycle[2][7].

Materials:

  • Ethanimidamide, 2-amino-N-cyclohexyl- (0.1 M in MeOH)

  • Diverse Aldehyde Library (0.1 M in MeOH)

  • Diverse Isocyanide Library (0.1 M in MeOH)

  • Catalyst: Scandium(III) triflate (

    
    ) or 
    
    
    
    -Toluenesulfonic acid (PTSA)[7]

Step-by-Step Methodology:

  • Dispensing: Using an acoustic liquid handler (e.g., Echo®), dispense 10 µL of the amidine scaffold into a 384-well reaction plate.

  • Imine Formation: Add 10 µL of the aldehyde library to the respective wells. Add 2 µL of

    
     (10 mol% final concentration). Incubate at room temperature for 30 minutes to ensure complete Schiff base formation. Causality: Pre-forming the imine prevents the isocyanide from polymerizing or reacting prematurely.
    
  • Cyclization: Dispense 10 µL of the isocyanide library into the wells.

  • Microwave Irradiation: Seal the plate and subject it to microwave heating (120°C for 15 minutes) or conventional heating (60°C for 6 hours). Causality: Microwave heating significantly accelerates the cyclization step of the GBB reaction, minimizing degradation of sensitive aldehydes[8].

  • Self-Validating QC: Evaporate the solvent in a Genevac. Re-suspend in DMSO. Subject 5% of the wells to LC-MS. Validation Criterion: >80% conversion to the desired mass

    
     with no unreacted isocyanide peaks (which can act as assay interferents).
    
Protocol B: Solid-Phase Synthesis of Peptidine Sub-Libraries (Vector 1)

To create rigidified arginine mimetics, the primary amine of the scaffold is coupled to a resin-bound peptide chain[5].

Materials:

  • Fmoc-Rink Amide Resin (loading 0.6 mmol/g)

  • Ethanimidamide, 2-amino-N-cyclohexyl-

  • Coupling Reagents: HATU, DIPEA in DMF

Step-by-Step Methodology:

  • Resin Swelling & Deprotection: Swell 100 mg of resin in DCM for 20 mins. Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF and DCM.

  • Scaffold Coupling: Pre-activate a carboxylic acid building block (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 3 minutes. Add to the resin and agitate for 2 hours.

  • Amine Functionalization: To attach our core scaffold, generate an electrophilic site on the resin (e.g., via bromoacetic acid coupling), followed by nucleophilic displacement using Ethanimidamide, 2-amino-N-cyclohexyl- (5 eq in DMSO) at 50°C overnight. Causality: The primary amine of the scaffold is highly nucleophilic, but the steric bulk of the cyclohexyl group requires elevated temperatures for efficient

    
     displacement.
    
  • Cleavage: Cleave the peptidine from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

  • Self-Validating QC: Precipitate the product in cold diethyl ether. Centrifuge, decant, and analyze the pellet via RP-HPLC. Validation Criterion: A single major peak (>85% AUC) at 214 nm, confirming the stability of the amidine group under strong acidic cleavage conditions.

Library Validation & Data Presentation

Upon completion of the synthesis protocols, the resulting libraries must be profiled to ensure they occupy the desired chemical space. Table 2 summarizes the expected metrics for a 384-member library generated using the protocols above.

Table 2: Combinatorial Library Validation Metrics
MetricSub-Library A (Peptidines)Sub-Library B (GBB Imidazoles)Target Application
Average Yield 75 - 85% (Post-Cleavage)60 - 90% (Crude)High-throughput screening
Average Purity (LC-MS) > 85%> 80%Direct-to-biology assays
Molecular Weight Range 350 - 550 Da250 - 450 DaRule-of-5 compliant
Primary Biological Target Trypsin-like Serine ProteasesProtein-Protein Interactions (PPIs)Hit identification
Key Structural Motif Rigid trans-amidine backboneFused Imidazo[1,2-a]heterocycleTarget pre-organization

References

  • Building block chemical space, cyclic aromatic amidines, aldehydes, and isocyanides, used. ResearchGate. Available at:[Link]

  • Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis. PMC - National Institutes of Health. Available at:[Link]

  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PMC - National Institutes of Health. Available at:[Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed - National Institutes of Health. Available at:[Link]

  • A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. Available at:[Link]

  • The asymmetric synthesis of arginine mimetics: derivatives of (S)-2-, 3- and 4-amidinophenylalanine suitable for incorporation into enzyme inhibitors and/or peptides. PubMed - National Institutes of Health. Available at:[Link]

  • Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. RSC Publishing. Available at:[Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction. ACS Publications. Available at:[Link]

Sources

Application Notes & Protocols: A Framework for Efficacy Testing of Novel Ethanimidamide, 2-amino-N-cyclohexyl- Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust experimental pipeline to evaluate the efficacy of novel Ethanimidamide, 2-amino-N-cyclohexyl- derivatives. This class of compounds, sharing structural similarities with known bioactive molecules, warrants a systematic and multi-tiered approach to elucidate its therapeutic potential. These protocols emphasize scientific integrity, from initial in vitro screening to conclusive in vivo validation, ensuring that the generated data is both reliable and translatable. The narrative explains the rationale behind each experimental choice, provides detailed, step-by-step methodologies for key assays, and incorporates data visualization and interpretation strategies.

Introduction: The Scientific Imperative for a Structured Efficacy Pipeline

The "Ethanimidamide, 2-amino-N-cyclohexyl-" scaffold and its derivatives represent a class of molecules with potential therapeutic relevance. Structurally related compounds, such as amino-alkyl-cyclohexanes, have been investigated for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, with applications in neurological disorders.[1][2] Other cyclohexyl-containing structures have been explored for a range of biological activities, including opioid receptor modulation and even as scaffolds for lipid nanoparticles.[3][4] Given this chemical precedent, a structured and logical approach is paramount to systematically uncover the biological activity and therapeutic efficacy of novel derivatives.

The journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. A significant bottleneck is the translation of early-stage findings into clinical success.[5] To mitigate this risk, a meticulously designed experimental cascade is essential. This guide outlines a workflow that progresses from high-throughput in vitro assays to more complex, physiologically relevant in vivo models. The core philosophy is to "fail fast, fail cheap," by identifying non-viable candidates early, while building a comprehensive data package for promising leads.

This framework is built on three pillars:

  • Initial Broad Screening: To determine the general biological impact (e.g., cytotoxicity, antibacterial activity).

  • Target-Specific Investigation: To confirm whether the compound interacts with a specific molecular target in a cellular context.

  • Whole Organism Validation: To assess efficacy, safety, and pharmacokinetic/pharmacodynamic profiles in a living system.[6][7]

The following sections provide detailed protocols and the scientific rationale for each stage of this discovery pipeline.

Part I: In Vitro Efficacy & Mechanism of Action

In vitro assays are the foundational step in drug discovery, offering a controlled environment to assess a compound's biological activity at the cellular and molecular level.[8] They are critical for initial screening, dose-response analysis, and elucidating the mechanism of action.[9]

Foundational Activity Screening: Cytotoxicity Profiling

Before assessing therapeutic efficacy, it is crucial to determine the inherent cytotoxicity of the derivatives. This data establishes the therapeutic window and informs the concentrations used in subsequent assays. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[9]

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[10][11] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[10][12][13] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[13][14] By exposing cells to a range of compound concentrations, we can determine the IC₅₀ (half-maximal inhibitory concentration), a key measure of potency.

Protocol: MTT Assay for Cytotoxicity

  • Cell Plating: Seed cells (e.g., HeLa for a cancer line, HEK293 for a non-cancerous line) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Ethanimidamide derivatives in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO-treated cells) and a no-cell blank control.[8]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8][10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.[8][10] Mix gently on an orbital shaker until the color is uniform.[12][13]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10][14]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.

Data Presentation: Cytotoxicity of Ethanimidamide Derivatives

DerivativeCell LineExposure Time (h)IC₅₀ (µM)Selectivity Index (SI)¹
Compound AHeLa4815.24.1
Compound AHEK2934862.8-
Compound BHeLa485.812.5
Compound BHEK2934872.5-
DoxorubicinHeLa480.93.3
DoxorubicinHEK293483.0-
¹Selectivity Index = IC₅₀ (Non-cancerous cell line) / IC₅₀ (Cancer cell line)
Target Engagement: Confirming Intracellular Binding

A critical step in drug development is confirming that a compound binds to its intended molecular target within the complex environment of a cell.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing this target engagement.[15][16]

Scientific Rationale: CETSA operates on the principle of ligand-induced thermal stabilization.[15] When a drug (ligand) binds to its target protein, it generally increases the protein's stability. Upon heating, unbound proteins will denature and aggregate at a lower temperature than ligand-bound proteins. By measuring the amount of soluble protein remaining at various temperatures, one can infer target engagement.[17]

Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Quantification A 1. Culture Cells B 2. Treat with Derivative or Vehicle (DMSO) A->B C 3. Aliquot cells and heat at a range of temperatures B->C D 4. Lyse cells (e.g., freeze-thaw) C->D E 5. Centrifuge to separate soluble vs. aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Quantify target protein (e.g., Western Blot, ELISA) F->G H 8. Plot % Soluble Protein vs. Temperature

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for Target Engagement

  • Cell Treatment: Treat cultured cells with either the test derivative at a fixed concentration (e.g., 10x IC₅₀) or a vehicle control for a specified time.[18]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[15]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[15]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[15]

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction.[15] Quantify the amount of the specific target protein using a suitable method like Western Blotting or an ELISA-based format such as AlphaLISA.[18][19]

  • Data Analysis: For each temperature point, normalize the amount of soluble protein in the drug-treated sample to the vehicle-treated sample. Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and thus, target engagement.

Part II: In Vivo Efficacy Assessment

While in vitro assays are essential for initial screening, in vivo studies in living organisms are critical for evaluating the true therapeutic potential of a compound.[6][7] These studies provide insights into pharmacokinetics, pharmacodynamics, and overall efficacy and safety in a complex biological system.[7][20]

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding what the body does to the drug (Pharmacokinetics, PK) and what the drug does to the body (Pharmacodynamics, PD) is fundamental to designing an effective dosing regimen.[21]

  • Pharmacokinetics (PK): Studies the absorption, distribution, metabolism, and excretion (ADME) of a compound.[22] Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), half-life (t½), and AUC (area under the curve).[23]

  • Pharmacodynamics (PD): Examines the relationship between drug concentration and its pharmacological effect over time.[23] This helps to establish a link between exposure and efficacy.

Experimental Design: A Basic PK Study

  • Animal Model: Select an appropriate animal model, typically rodents (mice or rats) for initial studies.[6][7]

  • Administration: Administer the derivative via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.

  • Bioanalysis: Process the blood to plasma or serum and quantify the concentration of the parent compound (and potentially key metabolites) using a validated analytical method like LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Parameter Calculation: Use specialized software (e.g., Phoenix WinNonlin) to calculate the key PK parameters from the concentration-time data.[24]

Logical Flow: Integrating PK/PD with Efficacy

PKPD_Efficacy_Flow A Single-Dose PK Study in Healthy Animals B Determine Key PK Parameters (Cmax, t½, AUC) A->B C Design Dosing Regimen for Efficacy Study B->C D Conduct Efficacy Study in Disease Model C->D E Measure Efficacy Endpoints (e.g., tumor volume) D->E F Collect Satellite PK/PD Samples during Efficacy Study D->F G Correlate Drug Exposure (PK) with Biological Effect (PD/Efficacy) F->G

Caption: Integration of PK/PD studies into the in vivo efficacy workflow.

Disease Model Efficacy Study

The choice of animal model is critical and should closely mimic the human disease state being targeted.[6] For oncology, this often involves xenograft models where human tumor cells are implanted into immunodeficient mice.[25]

Protocol: Subcutaneous Xenograft Model Efficacy Study

  • Model Establishment: Inoculate immunodeficient mice (e.g., nude or NSG mice) subcutaneously on the flank with a suspension of human cancer cells (e.g., 1-5 million cells).[25]

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (typically 5-10 mice per group), including a vehicle control group and a positive control (standard-of-care drug) group.[25]

  • Treatment: Administer the Ethanimidamide derivative according to the dosing regimen determined from PK studies.

  • Monitoring: Monitor animal health and body weight regularly (e.g., daily or bi-weekly). Measure tumor dimensions with calipers bi-weekly and calculate tumor volume (Volume = (Length x Width²)/2).[25]

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Key endpoints include tumor growth inhibition (TGI), survival analysis, and body weight change.[25]

  • Terminal Analysis: At the end of the study, collect tumors and other tissues for further analysis (e.g., biomarker analysis, histology).

Data Presentation: In Vivo Efficacy in Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control10 mL/kg, p.o., QD1250 ± 150-+2.5
Compound B20 mg/kg, p.o., QD550 ± 9556-1.8
Compound B40 mg/kg, p.o., QD310 ± 7075.2-4.5
Positive Control10 mg/kg, i.p., QW420 ± 8866.4-8.2
Data are presented as mean ± SEM. p.o. = oral, i.p. = intraperitoneal, QD = once daily, QW = once weekly.

Conclusion

The experimental framework detailed in these application notes provides a rigorous, stepwise approach to evaluating the efficacy of novel Ethanimidamide, 2-amino-N-cyclohexyl- derivatives. By systematically progressing from broad in vitro cytotoxicity screens to specific in cellula target engagement assays and finally to comprehensive in vivo disease models, researchers can build a robust data package. This logical progression allows for informed decision-making, ensuring that resources are focused on the most promising candidates and increasing the probability of translating a novel chemical entity into a clinically valuable therapeutic.

References

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • G-Biosciences. (n.d.). Technical Manual MTT Cell Viability Assay Kit. Retrieved from [Link]

  • Cure Rare Disease. (n.d.). The Role of in-vivo Studies in Rare Disease Therapeutic Development. Retrieved from [Link]

  • Frontiers in Microbiology. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

  • American Society for Microbiology. (2012). In Vitro Evaluation of Novel Compounds against Selected Resistant Pseudomonas aeruginosa Isolates. Retrieved from [Link]

  • ACS Publications. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • Creative Animodel. (n.d.). In vivo Efficacy Testing. Retrieved from [Link]

  • MDPI. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from [Link]

  • ModernVivo. (2025). Top Trends in In Vivo Animal Studies for 2026. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Role of animal models in biomedical research: a review. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

  • International Council for Harmonisation. (1994). Safety Guidelines. Retrieved from [Link]

  • PubMed. (n.d.). Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists. Retrieved from [Link]

  • PubMed. (1999). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Retrieved from [Link]

  • PubMed. (1986). Factors affecting binding of trans-N-[2-(methylamino)cyclohexyl]benzamides at the primary morphine receptor. Retrieved from [Link]

  • MDPI. (2025). 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of N-Cyclohexyl Amidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization and Troubleshooting of N-Cyclohexyl Amidine Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

Synthesizing N-cyclohexyl amidines presents a unique set of challenges compared to unhindered amidines. The cyclohexyl group introduces significant steric bulk adjacent to the nucleophilic nitrogen, retarding the rate of attack on activated nitrile or imidate intermediates. Furthermore, the resulting amidines are strong bases and prone to hydrolysis or "oiling out" during purification.

This guide moves beyond standard textbook procedures, offering field-tested protocols to overcome the specific kinetic and thermodynamic barriers associated with N-cyclohexyl systems.

Part 1: Method Selection (Decision Matrix)

Before troubleshooting, ensure you are using the correct synthetic pathway for your specific substrate profile.

AmidineMethodSelection Start Start: Substrate Availability Nitrile Starting Material: Nitrile Start->Nitrile Amide Starting Material: Amide Start->Amide FG_Check Functional Group Tolerance? Nitrile->FG_Check Method_Vilsmeier Method B: Amide Activation (POCl3/Tf2O) Amide->Method_Vilsmeier BaseSensitive Base Sensitive (e.g., Esters, Halides) FG_Check->BaseSensitive AcidSensitive Acid Sensitive (e.g., Acetals, Boc) FG_Check->AcidSensitive Robust Robust Substrate (No sensitive groups) FG_Check->Robust Method_Pinner Method A: Modified Pinner (Acidic, Anhydrous) BaseSensitive->Method_Pinner Method_Cu Method C: Cu-Catalyzed (Mild Oxidative) BaseSensitive->Method_Cu AcidSensitive->Method_Cu Method_Li Method D: Lithiated Amine (Strong Base, Fast) AcidSensitive->Method_Li Robust->Method_Li

Figure 1: Decision matrix for selecting the optimal synthesis route based on starting material and functional group compatibility.

Part 2: Troubleshooting & Optimization Protocols

Ticket #001: Low Yield via Pinner Reaction (The "Classic" Route)

User Issue: "I am reacting benzonitrile with ethanol and HCl, followed by cyclohexylamine. I mostly isolate the ethyl ester or the primary amide, and my yield of the N-cyclohexyl amidine is <30%."

Root Cause Analysis:

  • Steric Retardation: The cyclohexyl amine is a secondary alkyl amine with significant steric bulk. It reacts slowly with the intermediate imidate salt.

  • Competitive Hydrolysis: If the second step (amine addition) is slow, trace moisture will hydrolyze the imidate salt to the ester (if acidic) or the amide (if pH rises), effectively killing the reaction.

  • Pinner Salt Instability: The intermediate imidate hydrochloride is thermally unstable.[2][3]

Optimization Protocol (The "Anhydrous-Crowded" Modification):

  • Switch Alcohol: Do not use ethanol. Use Methanol . The smaller methyl group on the imidate intermediate reduces steric hindrance during the subsequent attack by cyclohexylamine.

  • Solvent Switch: Run the first step (Pinner salt formation) in 1,4-dioxane or Et2O rather than neat alcohol to precipitate the salt, driving equilibrium forward.

  • The "Dry-Break" Technique:

    • Step 1: Saturate Nitrile + MeOH (1.1 eq) in Dioxane with dry HCl gas at 0°C. Stir 24h at 4°C.

    • Step 2:CRITICAL: Evaporate excess HCl and solvent under high vacuum (keep cold!) to leave the solid imidate salt.

    • Step 3: Resuspend the salt in anhydrous MeOH. Add Cyclohexylamine (1.5 eq) mixed with 1.0 eq of Triethylamine .

    • Why? The Et3N neutralizes the HCl released, preventing the amine from becoming protonated (and non-nucleophilic).

Quantitative Comparison:

Parameter Standard Pinner Optimized "Dry-Break"
Alcohol Ethanol Methanol (Less Steric)
Intermediate Handling One-pot Isolation/Evaporation of excess HCl
Base Additive None Triethylamine (1.0 eq)

| Typical Yield | 25-40% | 75-85% |

Ticket #002: Reaction Failure with Electron-Deficient Nitriles

User Issue: "I am trying to synthesize an N-cyclohexyl amidine from a pyridine-carbonitrile or an electron-poor benzonitrile. The Pinner reaction fails completely."

Root Cause: Electron-deficient nitriles are poor nucleophiles for protonation (Step 1 of Pinner) but excellent electrophiles for direct nucleophilic attack. Acid catalysis is the wrong tool here.

Recommended Solution: Copper-Catalyzed Oxidative Coupling (Method C) This modern method avoids the moisture sensitivity of the Pinner reaction and works exceptionally well for electron-deficient systems.

Protocol (Based on CuCl/O2 System):

  • Reagents: Nitrile (1.0 mmol), Cyclohexylamine (1.2 mmol).[1]

  • Catalyst: CuCl (10 mol%).[1]

  • Base/Ligand: Cs2CO3 (2.0 eq), 2,2'-bipyridine (10 mol%).[1]

  • Solvent: TFE (2,2,2-Trifluoroethanol) or DMSO.[1]

  • Conditions: 100°C under an Oxygen balloon (1 atm).

Mechanism: The Copper(I) activates the amine and nitrile, facilitating the nucleophilic attack followed by oxidative dehydrogenation to the amidine. The TFE solvent stabilizes the radical intermediates.

Ticket #003: High Yield but "Oiling Out" During Purification

User Issue: "I used the Lithiated Amine method (BuLi). The reaction worked (TLC shows product), but I have a dark oil that won't crystallize. Column chromatography results in significant tailing and loss of mass."

Root Cause:

  • Basicity: N-cyclohexyl amidines are strong organic bases. On silica gel, they interact strongly with acidic silanol groups, causing streaking and irreversible adsorption (decomposition).[1]

  • Lipophilicity: The cyclohexyl group makes the molecule greasy, preventing crystallization from standard polar solvents.

Purification Rescue Guide:

Option A: The "Buffered" Column

  • Pre-treatment: Slurry the silica gel in the eluent containing 1-2% Triethylamine (Et3N) before packing the column.

  • Eluent: Use DCM:MeOH:Et3N (e.g., 95:4:1).[1] The amine blocks the acidic sites on the silica.

Option B: Salt Formation (The "Solidification" Trick) If the free base is an oil, convert it to a salt to force crystallization.

  • Dissolve the crude oil in a minimal amount of dry acetone or Et2O.

  • Add a solution of anhydrous oxalic acid or fumaric acid (1.0 eq) in the same solvent.

  • The amidinium oxalate/fumarate salt usually precipitates as a white, crystalline solid.[1]

  • Filter and wash with cold ether.

    • Note: These salts are often pharmacological grade and more stable than the free base.

Ticket #004: Synthesis from Amides (Vilsmeier Route)

User Issue: "My starting material is an amide, not a nitrile. I treated it with POCl3 and then cyclohexylamine, but I got low yields and tarry byproducts."

Root Cause: The intermediate imidoyl chloride formed by POCl3 is extremely electrophilic. If the temperature is too high during the amine addition, or if the cyclohexylamine is added too fast, it can lead to over-reaction (amidine reacting with another imidoyl chloride) or polymerization.

Optimization Protocol:

  • Activation: Reflux Amide + POCl3 (neat or in Toluene) for 2 hours. Evaporate excess POCl3 completely (use toluene azeotrope).[1]

  • The "Cold-Quench": Dissolve the crude imidoyl chloride in dry DCM and cool to -10°C .

  • Amine Addition: Add Cyclohexylamine (1.1 eq) mixed with Diisopropylethylamine (DIPEA) (1.5 eq) dropwise over 30 minutes.

  • Why DIPEA? It acts as a proton scavenger. Unlike pyridine, it is too bulky to attack the electrophilic center, preventing side reactions.[1]

Part 3: Visualizing the Pinner Failure Modes

Understanding why the reaction fails is key to fixing it.

PinnerMechanism cluster_prevention Prevention Strategies Nitrile Nitrile (R-CN) Imidate Imidate Salt (Pinner Salt) Nitrile->Imidate HCl, MeOH (Anhydrous) Amidine Target Amidine Imidate->Amidine Cyclohexylamine (Slow Step due to Sterics) Ester Ester Byproduct Imidate->Ester H2O (Hydrolysis) Fast Reaction Amide Amide Byproduct Imidate->Amide Thermal Elimination (>20°C) Tip1 Use MeOH (Lower Sterics) Tip2 Keep < 0°C Tip3 Add Et3N with Amine

Figure 2: Mechanistic pathway of the Pinner reaction highlighting the critical competition between Amidine formation (desired) and Hydrolysis/Elimination (byproducts).[1][4]

References

  • Copper-Catalyzed Aerobic Oxidative Synthesis: Sahoo, H. et al. "Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis." Semantic Scholar/Sciforum, 2020. (Demonstrates CuCl/Cs2CO3/O2 system for cyclohexylamine addition).

  • Lanthanide-Catalyzed Addition: Wang, J., Xu, F., & Shen, Q. "A One-Step Synthesis of Monosubstituted N-Arylamidinates via Addition of Amines to Nitriles Catalyzed by Ytterbium Amides."[1][5][6] Organic Letters, 2008, 10(3), 445-448.[1][5]

  • One-Pot Lithiated Amine Method: Zhang, Y. et al. "N-Cyclohexyl-3-methylbenzamidine."[1] Acta Crystallographica Section E, 2013.[1] (Describes the direct addition of Li-cyclohexylamide to nitriles).

  • Amide Activation (Vilsmeier/Tf2O): Charette, A. B. et al. "Mild Method for the Synthesis of Amidines by the Electrophilic Activation of Amides." Journal of Organic Chemistry. (General reference for Tf2O/POCl3 activation).

Sources

Technical Support Center: Purification of Ethanimidamide, 2-amino-N-cyclohexyl-

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of the crude ethanimidamide, 2-amino-N-cyclohexyl-. Given the compound's structural features—a strongly basic amidine, a primary amine, and a non-polar cyclohexyl group—researchers can expect unique challenges related to compound stability, chromatographic behavior, and impurity removal. This document is structured to provide both troubleshooting advice in a question-and-answer format and detailed, actionable protocols.

I. Compound Profile & Predicted Challenges

  • Structure: Ethanimidamide, 2-amino-N-cyclohexyl-

  • Key Functional Groups:

    • Amidine: Strongly basic (pKa of conjugate acid typically ~12-13), prone to hydrolysis, and interacts strongly with acidic surfaces like silica gel.

    • Primary Amine: Basic (pKa of conjugate acid typically ~10-11), susceptible to oxidation.

    • N-cyclohexyl group: Confers non-polar character and steric bulk.

  • Anticipated Purification Challenges:

    • Hydrolytic Instability: The amidine functional group can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, which can cleave the C-N bond to form a carboxylic acid and an amine.[1]

    • Strong Interaction with Silica Gel: The presence of two basic centers leads to strong ionic interactions with the acidic silanol groups on standard silica gel, often resulting in poor peak shape (tailing), low recovery, or irreversible adsorption.[2]

    • Mixed Polarity: The combination of polar (amidine, amine) and non-polar (cyclohexyl) moieties can complicate the selection of a single solvent system for either chromatography or recrystallization.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My compound is degrading or my recovery is very low after purification. What's happening?

Answer: The most likely cause is the chemical instability of the amidine group. Amidines can hydrolyze under both acidic and basic conditions, particularly when heated.[3][4] The primary amine is also a potential site for degradation through oxidation.

Troubleshooting Steps:

  • Assess pH Stability: Before attempting a large-scale purification, perform a small-scale stability test. Dissolve a small amount of the crude material in the solvents you plan to use for purification (e.g., your chromatographic mobile phase or recrystallization solvent). Monitor the sample by TLC or LC-MS over a few hours to check for the appearance of new spots, which could indicate degradation.

  • Avoid Strong Acids and Bases: Unless performing a controlled acid-base extraction, avoid prolonged exposure to strong acids (like concentrated HCl) or strong bases (like NaOH).[4][5] If using an acidic modifier in chromatography, opt for weaker, volatile acids like formic acid or acetic acid.

  • Maintain a Mildly Basic Environment: For silica gel chromatography, the addition of a small amount of a tertiary amine base like triethylamine (TEA) to the mobile phase can prevent protonation of your compound and minimize its interaction with the acidic silica, thereby reducing on-column degradation.[6]

  • Work at Lower Temperatures: If you suspect thermal instability, perform chromatographic separations and solvent evaporations at reduced temperatures.[7] For sensitive compounds, this can be critical for preventing degradation during the purification process.

FAQ 2: My compound streaks badly on a silica gel column or doesn't move from the origin. How can I fix this?

Answer: This is a classic problem for basic compounds on silica gel.[2] The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to the basic nitrogen atoms in your molecule. This leads to severe peak tailing or complete retention.

Solutions:

  • Method A: Deactivate the Silica Gel with a Basic Modifier. This is the most common and effective solution for normal-phase chromatography. Adding a small percentage of a base to your mobile phase neutralizes the acidic sites on the silica gel.

    • Recommended Modifier: Add 0.1-1% triethylamine (TEA) to your mobile phase (e.g., ethyl acetate/hexane mixture). For more polar solvent systems like dichloromethane/methanol, using a 7N ammonia solution in methanol as the polar component is also highly effective.[8]

    • Procedure:

      • Prepare your eluent system with the added base.

      • Flush the column with this mobile phase before loading your sample. This ensures the entire stationary phase is deactivated.[9]

      • Dissolve your crude sample in a minimum amount of the mobile phase (or a slightly stronger solvent) and load it onto the column.

  • Method B: Switch to an Alternative Stationary Phase. If modifying the mobile phase is insufficient, a different type of stationary phase may be necessary.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[10] Use neutral or basic alumina to avoid the issues seen with acidic silica.

    • Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used.[11][12] This technique is excellent for separating compounds based on hydrophobicity. Your compound will likely require an aqueous buffer (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape.[13]

FAQ 3: How can I remove inorganic salts or highly polar starting materials without chromatography?

Answer: An acid-base liquid-liquid extraction is an efficient and scalable method for this type of purification.[5][14] This technique leverages the ability to change the solubility of your basic compound by protonating it.

Workflow:

  • Dissolution: Dissolve the crude material in an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1M HCl). Your basic compound will be protonated, forming a salt that is soluble in the aqueous layer.[15][16] The non-basic organic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing your protonated product. Discard the organic layer.

  • Basification and Re-extraction: Add a fresh portion of organic solvent to the aqueous layer. Slowly add a base (e.g., 2M NaOH) until the aqueous layer is basic (pH > 12). This deprotonates your compound, making it soluble in the organic layer again.[15]

  • Final Steps: Separate the organic layer, dry it over an anhydrous salt (like Na₂SO₄), filter, and concentrate to yield the purified product.

FAQ 4: I'm struggling to recrystallize my compound. It either oils out or remains soluble.

Answer: Finding the right recrystallization solvent can be challenging for molecules with both polar and non-polar regions.[17] "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution is cooled too quickly.[10]

Systematic Approach to Solvent Selection:

  • Single Solvent Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold.[18][19] Given the compound's structure, consider solvents of intermediate polarity like isopropanol, acetonitrile, or ethyl acetate.

  • Solvent Pair System: This is often more effective. Use a pair of miscible solvents where your compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent).[20]

    • Procedure: Dissolve the crude product in a minimal amount of the "good" solvent at its boiling point. Then, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[21]

    • Suggested Pairs:

      • Isopropanol (good) / Heptane (poor)

      • Ethyl Acetate (good) / Hexanes (poor)

      • Methanol (good) / Diethyl Ether (poor)

  • Inducing Crystallization: If crystals do not form upon cooling, try the following techniques:[18][21]

    • Scratching: Scratch the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites.[10]

    • Seeding: Add a tiny crystal of the pure compound (if available) to the solution.[10]

    • Cooling: Once the solution has reached room temperature, cool it further in an ice bath to maximize yield.[17]

III. Detailed Purification Protocols

Protocol 1: Optimized Flash Column Chromatography (Normal Phase)

This protocol is designed to overcome the strong interaction of the basic compound with silica gel.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (Standard Grade)Most common and cost-effective.
Mobile Phase System 1 (Less Polar): 0.5-1% Triethylamine in Hexane/Ethyl Acetate gradient.Triethylamine deactivates acidic silanol sites, preventing tailing.
System 2 (More Polar): 2-10% (7N Ammonia in Methanol) in Dichloromethane.Ammonia is a strong base that effectively neutralizes silica and improves elution of highly polar bases.[8]
Sample Loading Dry Loading: Adsorb the crude material onto a small amount of silica gel or Celite.Prevents dissolution issues at the column head and often improves resolution, especially if the compound is not very soluble in the initial mobile phase.[8]
Elution Start with a low polarity mobile phase and gradually increase the polarity.Ensures that less polar impurities are washed out first, followed by your product, providing better separation.
Protocol 2: Acid-Base Liquid-Liquid Extraction

This method is ideal for removing non-basic organic impurities and inorganic salts.

Step-by-Step Methodology:

  • Dissolve the crude material (1.0 g) in ethyl acetate (50 mL).

  • Transfer the solution to a 250 mL separatory funnel.

  • Add 1M HCl (aq) (50 mL) to the funnel. Shake gently for 1-2 minutes, venting frequently.[14]

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Extract the remaining organic layer again with 1M HCl (aq) (25 mL). Combine the aqueous extracts.

  • Discard the organic layer which contains neutral impurities.

  • Return the combined aqueous extracts to the separatory funnel. Add fresh ethyl acetate (50 mL).

  • Slowly add 5M NaOH (aq) dropwise with swirling until the aqueous layer is strongly basic (confirm with pH paper, pH > 12).

  • Shake the funnel to extract the deprotonated product into the ethyl acetate layer.

  • Drain and discard the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) (25 mL) to remove residual water.

  • Drain the organic layer into a flask, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

IV. Visual Workflow Diagrams

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial analysis of the crude material.

Purification_Workflow start Crude Product Analysis (TLC/LCMS) check_impurities Identify Impurity Profile start->check_impurities is_polar Are impurities mainly polar/salts? check_impurities->is_polar is_nonpolar Are impurities non-polar organic? is_polar->is_nonpolar No extraction Acid-Base Extraction is_polar->extraction Yes is_complex Complex mixture or isomers? is_nonpolar->is_complex No chromatography Column Chromatography is_nonpolar->chromatography Yes is_complex->chromatography Yes recrystallization Recrystallization is_complex->recrystallization No, single major impurity extraction->is_nonpolar Check remaining impurities final_product Pure Product chromatography->final_product recrystallization->final_product

Caption: Decision tree for purification method selection.

Mechanism of Basic Compound Interaction with Silica Gel

This diagram illustrates the problematic interaction between a basic analyte and the acidic silica gel surface, and how a basic modifier mitigates this issue.

Silica_Interaction cluster_0 Without Basic Modifier cluster_1 With Triethylamine (TEA) Modifier silica_acid Silica Surface (Si-OH) (Acidic) interaction Strong Ionic Interaction (Adsorption & Tailing) silica_acid->interaction compound_base Amidine Compound (R-NH₂) (Basic) compound_base->interaction silica_neutral Deactivated Silica (Si-O⁻···HNEt₃⁺) elution Weak Interaction (Normal Elution) silica_neutral->elution compound_base_2 Amidine Compound (R-NH₂) (Neutral) compound_base_2->elution tea TEA (Et₃N) tea->silica_neutral silica_acid_2 Silica Surface (Si-OH) silica_acid_2->silica_neutral Neutralization

Sources

Technical Support Center: Overcoming Poor Solubility of N-Cyclohexyl Amidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solubility Optimization & Troubleshooting for N-Cyclohexyl Amidines

Introduction: The Physicochemical Paradox

N-cyclohexyl amidine derivatives present a unique "push-pull" solubility challenge. You are likely dealing with a molecule that possesses a highly basic center (the amidine, pKa ~11–12) attached to a significant lipophilic moiety (the cyclohexyl group, LogP > 3).

  • The Trap: Researchers often default to Hydrochloride (HCl) salts. While HCl is standard, it often fails for this specific class because the high lattice energy of the resulting crystal, combined with the "grease ball" effect of the cyclohexyl ring, limits thermodynamic solubility.

  • The Solution: You must move beyond simple protonation and engineer the solid-state landscape and solvation shell of your molecule.

This guide provides a structured, self-validating workflow to resolve these issues.

Module 1: Salt Selection & Crystal Engineering

Why this matters: For basic drugs (pKa > 10), salt formation is the most potent lever for solubility. However, the counterion must be chosen to disrupt the crystal lattice and enhance interaction with water.

Strategic Counterion Selection

Do not randomly screen acids. Use this targeted hierarchy based on the Hofmeister series and chaotropic properties.

PriorityCounterion ClassSpecific AcidRationale for N-Cyclohexyl Amidines
1 Sulfonic Acids Methanesulfonic (Mesylate)Lowers lattice energy; the organic tail interacts well with the cyclohexyl group, preventing "oiling out."
2 Hydroxyl-rich Isethionic, GluconicAdds hydrophilic handles (OH groups) to the lipophilic cyclohexyl core, enhancing water solvation.
3 Dicarboxylic Tartaric, SuccinicCan form 2:1 stoichiometry, effectively doubling the drug load per mole of acid, though often less soluble than sulfonates.
4 Standard Hydrochloric (HCl)Warning: Often leads to the "Common Ion Effect" in saline/PBS, causing precipitation in vivo or in assay media.
Protocol: The "Anti-Oil" Salt Crystallization

Issue: N-cyclohexyl derivatives frequently "oil out" (separate as a gum) rather than crystallize during salt formation.

Step-by-Step Methodology:

  • Dissolution: Dissolve free base in a polar aprotic solvent (e.g., Acetone or THF). Avoid alcohols initially to prevent solvate confusion.

  • Acid Addition: Add 1.05 equivalents of the acid (e.g., Methanesulfonic acid) dropwise at 50°C (hot).

    • Scientific Logic:[1][2][3][4][5][6] Adding acid hot prevents immediate kinetic precipitation of amorphous material (gum).

  • Controlled Cooling: Cool slowly to Room Temperature (RT) at a rate of 10°C/hour.

  • Seeding: If oiling occurs, reheat to redissolve, add a seed crystal (if available) or scratch the glass, and sonicate.

  • Anti-solvent: If no crystals form, add MTBE (Methyl tert-butyl ether) dropwise. Avoid Hexane as it promotes oiling in lipophilic amines.

Visual Workflow: Salt Selection Decision Tree

SaltSelection Start Start: N-Cyclohexyl Amidine Free Base CheckPKA Check pKa (Calc. or Exp.) Start->CheckPKA HighPKA pKa > 10 (Strong Base) CheckPKA->HighPKA Typical for Amidines Mesylate Try Mesylate Salt (Balances Lipophilicity) HighPKA->Mesylate Priority 1 Gluconate Try Gluconate/Lactate (Adds Hydrophilicity) HighPKA->Gluconate Priority 2 HCl Try HCl Salt (Standard but risky) HighPKA->HCl Priority 3 Success Stable Crystalline Solid? Mesylate->Success Gluconate->Success HCl->Success Oiling Issue: Oiling Out / Gum Success->Oiling No Precip Issue: Precip. in PBS/Media Success->Precip Yes, but... Reseed Re-crystallization Protocol Oiling->Reseed Use Hot Acetone + Slow Cool SwitchSalt Switch to Mesylate/Gluconate Precip->SwitchSalt Common Ion Effect

Caption: Decision logic for selecting the optimal counterion to balance the lipophilic cyclohexyl group against the basic amidine center.

Module 2: Advanced Formulation (When Salts Aren't Enough)

If the intrinsic solubility of the best salt is still < 100 µg/mL, you must rely on formulation excipients.

The "Cyclodextrin Lock" Strategy

The cyclohexyl group is the perfect size to fit into the hydrophobic cavity of Beta-Cyclodextrin (β-CD) .

  • Recommendation: Use Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) (e.g., Captisol®) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Mechanism: The cyclohexyl ring docks inside the CD torus, shielding the hydrophobic portion from water, while the amidine group remains exposed or interacts with the rim.

  • Protocol:

    • Prepare a 20% (w/v) solution of HP-β-CD in water or saline.

    • Add excess Amidine Salt.

    • Shake for 24 hours at RT.

    • Filter (0.45 µm) and analyze.

    • Self-Validation: If solubility increases linearly with CD concentration (A_L type isotherm), you have formed a 1:1 inclusion complex.

Co-solvent Systems for IV Bolus

For intravenous studies, avoid pure DMSO. Use this clinically relevant vehicle:

ComponentConcentrationFunction
PEG 400 20-30%Primary solubilizer for the lipophilic core.
Ethanol 5-10%Reduces viscosity and aids dissolution.
Saline/Water q.s. (Remainder)Bulk vehicle.
pH Adjustment pH 4-5Critical: Keep pH well below the pKa to ensure ionization.

Troubleshooting & FAQ

Q1: My compound precipitates immediately when I dilute the stock solution into cell culture media (DMEM/RPMI). Why?

Diagnosis: This is likely the "Common Ion Effect" or a "pH Shock."

  • Cause A (Common Ion): If you used an HCl salt , the high concentration of Chloride ions (Cl-) in the media (approx. 140 mM) drives the equilibrium back toward the solid salt form.

    • Fix: Switch to a Mesylate or Lactate salt, which does not share a common ion with standard media.

  • Cause B (pH Shock): Media is buffered to pH 7.4. Your amidine (pKa ~12) is fully ionized at pH 7.4, but if the concentration exceeds the solubility of the ionized species (which can still be low due to the cyclohexyl group), it will crash out.

    • Fix: Pre-complex with HP-β-CD (molar ratio 1:2) before adding to media.

Q2: The salt is hygroscopic and turns into a goo on the bench.

Diagnosis: You likely formed an HCl salt or an amorphous salt.

  • Explanation: The crystal lattice energy is insufficient to prevent water vapor absorption.

  • Fix: Try a Fumarate or Succinate salt. These dicarboxylic acids often form robust, high-melting-point crystalline networks that are less hygroscopic.

Q3: Can I make a prodrug to fix this?

Answer: Yes, but be careful.

  • Approach: Convert the amidine to an Amidoxime (N-hydroxy amidine).

    • Pros: Reduces basicity (pKa drops to ~5-6), improving membrane permeability.

    • Cons: Amidoximes are often less water-soluble than the parent amidine salts.

  • Better Prodrug: Phosphono-amidine . Capping the amidine with a phosphate group creates a highly soluble, negatively charged prodrug that is cleaved by alkaline phosphatases in vivo.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[7][8] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Chapter 34: Preparation of Water-Soluble Compounds by Covalent Attachment of Solubilizing Moieties. Academic Press. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-N-cyclohexylethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for organic chemists and process development scientists working on the synthesis of Ethanimidamide, 2-amino-N-cyclohexyl- (also known as N-cyclohexylglycinamidine).

This guide prioritizes the Pinner Reaction and Thioimidate routes, as these offer the highest regioselectivity and yield for N-substituted amidines derived from


-amino precursors.

Executive Summary & Molecule Profile[1]

  • Target Molecule: Ethanimidamide, 2-amino-N-cyclohexyl-

  • Chemical Structure:

    
    
    
  • Key Challenge: The molecule contains both a primary aliphatic amine (

    
    -amino group) and an amidine moiety. This creates a high risk of self-condensation (cyclization to imidazolines) and polymerization.
    
  • Strategic Solution: The synthesis must proceed via a protected intermediate (e.g., N-Boc-aminoacetonitrile) to mask the

    
    -amine until the final step.
    

Core Protocol: The Modified Pinner Synthesis

Recommended for high purity and scale-up potential.[1]

Phase A: Pinner Salt Formation (Imidate)

Objective: Convert N-Boc-aminoacetonitrile to the ethyl imidate hydrochloride salt.

  • Reagents: N-Boc-aminoacetonitrile (1.0 eq), Absolute Ethanol (5.0 eq), Dry HCl gas (excess), Anhydrous

    
     or 
    
    
    
    (Solvent).
  • Procedure:

    • Dissolve nitrile in anhydrous solvent under

      
      .
      
    • Cool to 0°C . Temperature control is critical to prevent amide byproduct formation.[2]

    • Bubble dry HCl gas through the solution for 2–4 hours until saturation.

    • Seal the vessel and store at 4°C for 12–24 hours .

    • Checkpoint: The imidate salt should precipitate. Dilute with cold anhydrous ether to maximize precipitation. Filter and dry under vacuum immediately (highly hygroscopic).

Phase B: Amidine Formation

Objective: Displace ethoxy group with cyclohexylamine.

  • Reagents: Isolated Pinner Salt (1.0 eq), Cyclohexylamine (1.1 eq), Anhydrous Ethanol.

  • Procedure:

    • Suspend Pinner salt in cold ethanol (0°C).

    • Add cyclohexylamine dropwise. The reaction is exothermic.

    • Allow to warm to room temperature (RT) and stir for 4–6 hours.

    • Workup: Evaporate solvent. The residue is the protected amidine salt.

Phase C: Deprotection & Isolation

Objective: Remove Boc group to yield the final 2-amino-N-cyclohexylethanimidamide.

  • Procedure: Treat with 4M HCl in Dioxane or TFA/DCM.

  • Isolation: The product is best isolated as a dihydrochloride salt to ensure stability. Free-basing this molecule is not recommended for storage due to rapid degradation.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & Hydrolysis Byproducts

User Question: "I am observing a large amount of N-cyclohexylglycinamide (amide) instead of the amidine. Why is the Pinner reaction failing?"

Technical Diagnosis: This is the classic "Pinner-to-Amide" shunt. It occurs if moisture is present or if the reaction temperature is too high during the imidate formation.[3]

  • Mechanism: Water attacks the imidate intermediate, hydrolyzing it to the thermodynamically stable ester or amide.[3]

  • Solution:

    • Strictly Anhydrous: Use molecular sieves to dry the solvent and alcohol. Ensure HCl gas is dried through a

      
       trap.
      
    • Temperature Control: Never allow the Pinner step to exceed 5°C during HCl addition.

    • Alternative Route: If the nitrile is stubborn, switch to the Thioimidate Route (see FAQ), which is less sensitive to moisture.

Issue 2: Sticky/Oily Product

User Question: "My final product is a viscous yellow oil that won't crystallize. How do I get a solid?"

Technical Diagnosis:


-amino amidines are often hygroscopic oils in their crude salt forms or if they contain residual solvent/amine.
  • Solution:

    • Anion Exchange: Convert the crude salt to a Picrate or Dihydrochloride salt.

    • Trituration: Dissolve the oil in a minimum amount of MeOH and add excess cold

      
       or Acetone with vigorous stirring.
      
    • Lyophilization: Dissolve in water and freeze-dry. This often yields a manageable amorphous powder.

Issue 3: Dimerization/Cyclization

User Question: "Mass spec shows a peak at [M-NH3], suggesting cyclization. Is the product unstable?"

Technical Diagnosis: Yes. The free base form of 2-amino-N-cyclohexylethanimidamide can cyclize to form a substituted imidazoline ring, releasing ammonia.

  • Preventative Measure:

    • Never isolate the free base. Always maintain the molecule as a salt (HCl, HBr, or TFA).

    • pH Management: During workup, do not use strong bases (NaOH). If neutralization is needed, use mild bases like

      
       and extract immediately, or use ion-exchange resins.
      

Visualization: Synthetic Workflow

G Start N-Boc-Aminoacetonitrile Step1 Pinner Reaction (HCl/EtOH, 0°C) Start->Step1 Activation Inter1 Ethyl Imidate HCl Salt Step1->Inter1 Precipitation Step2 Aminolysis (Cyclohexylamine) Inter1->Step2 Substitution Byprod Ester/Amide (Dead End) Inter1->Byprod Hydrolysis Inter2 Protected Amidine Step2->Inter2 Formation Step3 Deprotection (4M HCl/Dioxane) Inter2->Step3 Cleavage Final 2-Amino-N-cyclohexyl- ethanimidamide (2HCl) Step3->Final Isolation Moisture Moisture/Heat Moisture->Inter1

Caption: Optimized Pinner pathway showing critical intermediates and the moisture-sensitivity checkpoint.

Frequently Asked Questions (FAQs)

Q: Can I use the Thioimidate route instead? A: Yes, and it is often superior for sterically hindered amines.

  • Protocol: React

    
    -Boc-amino-thioacetamide with Methyl Iodide (
    
    
    
    ) to form the
    
    
    -methyl thioimidate hydroiodide. This intermediate reacts faster with cyclohexylamine than the oxygen-analog (Pinner salt) and can be run in milder solvents like THF.

Q: How do I store the final compound? A: Store as the dihydrochloride salt at -20°C under Argon. The compound is hygroscopic. If stored as a free base, it will degrade within days at room temperature.

Q: Is the "2-amino" group reactive during the amidine formation? A: If unprotected, yes. It will attack the imidate of another molecule, leading to polymerization. You must use a protecting group (Boc, Cbz, or Phthalimide) for the nitrile precursor.

References

  • Pinner Reaction Fundamentals

    • Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide.[2] Berichte der deutschen chemischen Gesellschaft.[2]

    • See also: "Pinner Reaction."[1][2][3][4][5][6] Organic Chemistry Portal. Link

  • Optimization of Amidine Synthesis

    • Caron, S., Wei, L., Douville, J., & Ghosh, A. (2010).[1][4] Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines.[1][4] Journal of Organic Chemistry, 75(3), 945-947. Link

    • Context: Describes using electron-deficient alcohols to stabilize imidate intermediates, useful if the standard Pinner fails.
  • Thioimidate Route (Alternative)

    • Baati, R., Gouverneur, V., & Mioskowski, C. (1999).[1][4] An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters.[4] Synthesis, 1999(6), 927-929. Link

  • General Review of Amidine Synthesis

    • Dunn, P. J. (2010). Amidines and N-Substituted Amidines.[1][3][7] In Comprehensive Organic Functional Group Transformations II. Elsevier.

Sources

Technical Support Center: Resolving Inconsistent Results in Biological Assays with Ethanimidamide, 2-amino-N-cyclohexyl-

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals experiencing variability in biological assays involving Ethanimidamide, 2-amino-N-cyclohexyl-. Information on this specific molecule is not widely published; therefore, this guide synthesizes data from structurally related compounds, particularly those containing guanidine and N-cyclohexyl moieties, to provide a robust framework for troubleshooting.

Compound Profile: Ethanimidamide, 2-amino-N-cyclohexyl-

Ethanimidamide, 2-amino-N-cyclohexyl- possesses a guanidine group, which is known for its basicity and ability to form salts. The cyclohexyl group adds significant hydrophobicity to the molecule. This combination can lead to challenges in solubility and handling, which are common sources of assay inconsistency.

PropertyInferred CharacteristicImplication for Assays
Chemical Class Guanidine derivativeHigh basicity (pKa ~12-13), prone to salt formation. Can interact with acidic components of media.
Solubility Poorly soluble in water; soluble in organic solvents like DMSO and ethanol.[1]High risk of precipitation when diluted from stock solutions into aqueous assay buffers.
Stability Generally stable, but salt form can affect hygroscopicity and solubility.Inconsistent salt formation can lead to batch-to-batch variability.
Purity Purity should be confirmed by methods like HPLC.[2]Impurities can have off-target effects or interfere with assay readouts.

Troubleshooting Guide: Inconsistent Assay Results

This section addresses specific issues you may encounter when working with Ethanimidamide, 2-amino-N-cyclohexyl-.

Question 1: I'm observing significant variability in my IC50/EC50 values between experiments. What could be the cause?

This is a common issue when working with compounds that have limited aqueous solubility. The variability often stems from inconsistent compound concentration at the cellular or protein level.

Potential Causes & Solutions:

  • Compound Precipitation: The most likely cause is the compound precipitating out of your aqueous assay media after dilution from a DMSO stock.

    • Troubleshooting Steps:

      • Visual Inspection: After diluting your compound to the final concentration, visually inspect the wells for any precipitate.

      • Solubility Test: Perform a formal solubility test in your specific assay buffer. A detailed protocol is provided below.

      • Reduce Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically ≤1%) to minimize its effect on solubility and biological activity.[3]

      • Use a Co-Solvent: If solubility remains an issue, consider the use of a co-solvent, but be sure to run appropriate vehicle controls.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of pipette tips and microplates, reducing the effective concentration.

    • Troubleshooting Steps:

      • Use Low-Binding Plastics: Utilize low-adhesion microplates and pipette tips.

      • Include a Surfactant: In some biochemical assays, a non-ionic surfactant like Tween-20 (at a very low concentration, e.g., 0.01%) in the assay buffer can help prevent adsorption. Test for compatibility with your assay.

  • Inconsistent Stock Solution: Errors in weighing the compound or incomplete dissolution in the stock solvent can lead to variability.

    • Troubleshooting Steps:

      • Fresh Stock Solutions: Prepare fresh stock solutions for each experiment.

      • Vortex Thoroughly: Ensure the compound is completely dissolved in the stock solvent by vortexing vigorously.

      • Quantify Stock Concentration: For critical experiments, consider verifying the concentration of your stock solution using an analytical method like LC-MS/MS.

Question 2: My cell viability assay (e.g., MTT, Alamar Blue) shows a dose-dependent effect, but I suspect it's an artifact. How can I confirm this?

Guanidine-containing compounds can sometimes interfere with common assay readouts. It is crucial to run controls to rule out false positives or negatives.

Potential Causes & Solutions:

  • Direct Reaction with Assay Reagents: The compound may directly reduce or oxidize the indicator dye, mimicking a biological effect.[3]

    • Troubleshooting Steps:

      • Run a "Compound-Only" Control: Prepare wells with your compound at all tested concentrations in sterile media without cells. Add the assay reagent (e.g., resazurin, MTT) and incubate for the same duration as your main experiment.[3]

      • Interpret the Control: If you observe a color change in the cell-free wells, your compound is interfering with the assay chemistry. In this case, the assay is not suitable, and you should switch to an alternative method.

  • Alternative Viability Assays:

    • ATP Bioluminescence Assay: This method measures ATP levels in viable cells and is less prone to chemical interference.[3]

    • Agar-based Methods: For antimicrobial assays, agar dilution is a robust method for colored or insoluble compounds.[3]

Question 3: I'm seeing a "flat" or unresponsive run where even my positive controls are failing. What should I do?

This type of failure often points to a problem with a core reagent or component of the assay.

Potential Causes & Solutions:

  • Reagent Degradation: Master mixes, enzymes, or other critical reagents may have degraded due to improper storage or repeated freeze-thaw cycles.[4]

    • Corrective Action: Discard the current reagents, thaw a fresh lot, and repeat the experiment.[4]

  • Compound-Induced pH Shift: As a basic compound, high concentrations of Ethanimidamide, 2-amino-N-cyclohexyl- could potentially alter the pH of poorly buffered solutions, inactivating enzymes or affecting cell health.

    • Troubleshooting Steps:

      • Check pH: Measure the pH of your assay media after adding the highest concentration of your compound.

      • Improve Buffering: If a significant pH shift is observed, you may need to increase the buffering capacity of your assay medium.

Experimental Workflows & Protocols

Protocol 1: Aqueous Solubility Assessment

This protocol helps determine the practical solubility limit of your compound in the assay buffer.

Materials:

  • Ethanimidamide, 2-amino-N-cyclohexyl-

  • DMSO

  • Assay Buffer

  • Spectrophotometer or Nephelometer

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Create a serial dilution of the compound in your assay buffer.

  • Incubate the dilutions under the same conditions as your assay (e.g., 37°C for 24 hours).

  • After incubation, measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) or use a nephelometer to detect light scattering from precipitated particles.

  • The concentration at which you begin to see a significant increase in absorbance or scattering is the limit of your compound's solubility in that buffer.

Troubleshooting Decision Workflow

G start Inconsistent Assay Results check_solubility Is the compound soluble in assay buffer? start->check_solubility check_interference Does the compound interfere with the assay readout? check_solubility->check_interference Yes solution_solubility Optimize solubility: - Lower final concentration - Use co-solvents - Use low-binding plastics check_solubility->solution_solubility No check_reagents Are all reagents and controls performing as expected? check_interference->check_reagents No solution_interference Switch to an orthogonal assay method (e.g., ATP-based, microscopy) check_interference->solution_interference Yes solution_reagents Prepare fresh reagents and repeat the run check_reagents->solution_reagents No end Consistent Results check_reagents->end Yes

Caption: A decision tree for troubleshooting inconsistent assay results.

Frequently Asked Questions (FAQs)

Q1: How should I store Ethanimidamide, 2-amino-N-cyclohexyl-?

  • A: As a solid, store it in a cool, dry, and dark place. For stock solutions in DMSO, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: What is the best way to determine the purity of my compound?

  • A: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is the gold standard for assessing purity and confirming the identity of small molecules.[2]

Q3: Could the compound be binding to serum proteins in my cell culture medium?

  • A: Yes, the hydrophobic cyclohexyl group suggests a potential for protein binding. If you are seeing lower than expected potency in serum-containing media compared to serum-free conditions, this could be a contributing factor. Consider running your assay in both conditions to assess the impact of serum.

Q4: My compound has a guanidine group. Are there any specific assay types I should avoid?

  • A: Guanidine compounds can interfere with assays that are sensitive to strong bases or that involve enzymatic reactions with very specific pH optima. Additionally, be cautious with assays that use certain dyes, as direct chemical reactions can occur.[3] Always run the appropriate controls.

References

  • MDPI. Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors. Available from: [Link]

  • MB - About. Assay Troubleshooting. Available from: [Link]

  • PMC. Antifungal activity of guanidine compounds. Available from: [Link]

  • NCBI Bookshelf. Assay Interference by Chemical Reactivity. Available from: [Link]

  • Chem-Impex. 2-Cyclohexyl ethylamine. Available from: [Link]

  • EPA. N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]. Available from: [Link]

  • MDPI. 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. Available from: [Link]

  • PubChem. N-(cyclohexylmethyl)ethanamine. Available from: [Link]

  • PubChem. 2-Amino-N-cyclohexylbenzamide. Available from: [Link]

  • PubMed. Pharmacokinetic study of maleate acid of 2-(N,N-dimethylaminoethanol-14C1)-cyclohexylpropionate (cyprodenate) and of N,N-dimethylaminoethanol-14C1 in animals. Available from: [Link]

  • RSC Publishing. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. Available from: [Link]

  • Cheméo. Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). Available from: [Link]

  • PMC. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Available from: [Link].nih.gov/pmc/articles/PMC10386762/)

Sources

Scaling up the synthesis of "Ethanimidamide, 2-amino-N-cyclohexyl-"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Guide for 2-Amino-N-cyclohexylacetamidine

Executive Summary

Compound: Ethanimidamide, 2-amino-N-cyclohexyl- CAS: 53623-72-6 Common Name: 2-Amino-N-cyclohexylacetamidine Target Audience: Process Chemists, Scale-Up Engineers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific challenges of scaling up amino-acetamidines. Unlike simple aromatic amidines, this glycine-derived structure carries a primary amine on the


-carbon, introducing significant risks of self-condensation and polymerization if not managed correctly.

This guide prioritizes the Pinner Reaction via an N-protected intermediate (e.g., N-Boc) as the most robust, self-validating route for kilogram-scale synthesis. While direct amidation (Lewis acid-catalyzed) exists, it often fails at scale due to the competing nucleophilicity of the


-amine.

Module 1: Synthetic Strategy & Route Selection

The Core Challenge: The starting material, 2-aminoacetonitrile, possesses both a nucleophile (amine) and an electrophile (nitrile). In the presence of strong bases or Lewis acids used in direct amidation, it polymerizes. The Solution: Lock the


-amine using a Boc (tert-butoxycarbonyl) group. This renders the amine non-nucleophilic, allowing the nitrile to be cleanly activated via the Pinner method.

Recommended Pathway:

  • Protection: Glycinonitrile

    
     N-Boc-glycinonitrile.
    
  • Activation (Pinner): N-Boc-glycinonitrile + EtOH/HCl

    
     Imidate Salt.
    
  • Amidation: Imidate Salt + Cyclohexylamine

    
     Protected Amidine.
    
  • Deprotection: Removal of Boc

    
     Target Amidine (isolated as HCl salt).
    

Module 2: Detailed Experimental Protocols

Step 1: Pinner Activation (Imidate Formation)

Objective: Convert nitrile to ethyl imidate hydrochloride.

Protocol:

  • Setup: Use a jacketed glass reactor with an overhead stirrer and a gas inlet tube (subsurface). Ensure the system is strictly anhydrous (Karl Fischer < 0.05%).

  • Charging: Charge N-Boc-2-aminoacetonitrile (1.0 equiv) and absolute Ethanol (5-8 volumes).

  • Cooling: Cool the mixture to -5°C to 0°C .

  • Acidification: Bubble dry HCl gas (g) slowly.

    • Critical Parameter: Maintain internal temperature < 10°C . Exotherm is significant.

    • Saturation: Continue until the solution is saturated (approx. 30-35% w/w HCl).

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to 20°C overnight (12-16 h).

  • Work-up: Concentrate in vacuo at < 40°C to remove excess HCl/EtOH.

    • Note: Do not overheat; imidates thermally decompose.[1]

    • Result: A white to off-white solid (Imidate Hydrochloride). Use immediately or store under Argon at -20°C.

Step 2: Amidation (Coupling)

Objective: Displace ethoxy group with cyclohexylamine.

Protocol:

  • Solvent: Resuspend the Imidate salt from Step 1 in dry Ethanol (5 volumes).

  • Cooling: Cool to 0°C .

  • Addition: Add Cyclohexylamine (1.1 equiv) dropwise.

    • Stoichiometry Alert: If using the HCl salt of the imidate, you must add a tertiary base (e.g., Triethylamine, 1.0 equiv) before the cyclohexylamine to neutralize the HCl, or use 2.1 equiv of Cyclohexylamine (wasteful).

    • Recommendation: Use 1.0 equiv TEA + 1.1 equiv Cyclohexylamine.

  • Reaction: Stir at 0°C for 2 hours, then ambient temperature for 4-6 hours. Monitor by HPLC.

  • Work-up: Concentrate to residue. Partition between water and Ethyl Acetate.

    • Purification: The Boc-protected amidine is lipophilic. Wash organic layer with brine, dry (

      
      ), and concentrate.
      
Step 3: Deprotection & Isolation

Objective: Remove Boc group and isolate stable salt.

Protocol:

  • Dissolve Boc-amidine in 1,4-Dioxane (3 volumes).

  • Add 4M HCl in Dioxane (3-4 equiv).

  • Stir at room temperature for 2-3 hours. Product will precipitate as the dihydrochloride salt.

  • Filtration: Filter the solid under

    
     (hygroscopic!). Wash with diethyl ether.
    
  • Drying: Vacuum oven at 40°C.

Module 3: Troubleshooting & FAQs

Q1: My yield in Step 1 (Pinner) is very low, and I see the starting nitrile.

  • Diagnosis: Insufficient HCl saturation or water ingress.

  • Fix: The Pinner reaction requires a large excess of HCl. Ensure the ethanol is saturated. If water is present, the imidate hydrolyzes to the ester (Ethyl N-Boc-glycinate). Check solvent water content (KF).

Q2: The product in Step 2 is a sticky oil that won't crystallize.

  • Diagnosis: Amidine salts are often hygroscopic or form "oils" with trapped solvent.

  • Fix:

    • Solvent Swap: Dissolve the oil in a minimum amount of dry MeOH and drip into a large volume of vigorously stirred Diethyl Ether or MTBE to force precipitation.

    • Lyophilization: Dissolve in water and freeze-dry. This produces a fluffy, handleable powder.

Q3: Can I skip the Boc-protection and use Aminoacetonitrile sulfate?

  • Risk Assessment: High Risk.

  • Explanation: If you react free aminoacetonitrile (even as a salt) in the Pinner condition, the imidate formed (

    
    ) has an acidic proton. When you add cyclohexylamine (base), you generate the free amine 
    
    
    
    . This species can self-condense to form 2,5-piperazinediones (dimers) or polymers.
  • Verdict: Only recommended if cost is the sole driver and yield loss (30-40%) is acceptable.

Q4: I see a peak at M+18 in the Mass Spec.

  • Diagnosis: Hydrolysis of the amidine to the amide (

    
    ).
    
  • Fix: This happens during work-up if the pH is too high (alkaline hydrolysis) or if the salt sits in wet solvents. Perform work-up quickly and store as the dry HCl salt.

Module 4: Visualization & Logic

Figure 1: Reaction Logic & Impurity Pathways

This diagram illustrates the critical decision points and failure modes (red) versus the success path (green).

G Start Start: 2-Aminoacetonitrile Decision Route Selection Start->Decision RouteA Route A: Direct/Unprotected (High Risk) Decision->RouteA Cost driven RouteB Route B: N-Boc Protection (Recommended) Decision->RouteB Quality driven PinnerA Pinner Reaction (Unprotected) RouteA->PinnerA PinnerB Pinner Reaction (Protected) RouteB->PinnerB ImidateA Unstable Imidate (Free Amine) PinnerA->ImidateA ImidateB Stable Imidate (N-Boc) PinnerB->ImidateB SideRxn Self-Condensation (Polymers/Dimers) ImidateA->SideRxn Neutralization Final Target: 2-Amino-N-cyclohexylacetamidine ImidateA->Final Low Yield Amidation Add Cyclohexylamine ImidateB->Amidation Amidation->Final Deprotection

Caption: Flowchart comparing the high-risk unprotected route vs. the robust N-Boc protected route for scale-up.

Module 5: Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white hygroscopic solidVisual
Identity Conforms to Structure1H NMR (D2O or DMSO-d6)
Purity (HPLC) > 98.0%C18 Column, 0.1% TFA in Water/MeCN
Water Content < 1.0% (if lyophilized)Karl Fischer
Counter-ion 2.0 ± 0.1 eq (Dihydrochloride)Ion Chromatography

References

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.[2] Link (Foundational text on Pinner chemistry).

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (The original description of the Pinner reaction).
  • Dunn, P. J. (2011). Industrial scaling of amidine synthesis. In Green Chemistry in the Pharmaceutical Industry. (General reference for solvent selection in amidine scale-up).
  • Shafer, C. M., & Molinski, T. F. (1998). A general method for the synthesis of 2-aminoacetamidines. Journal of Organic Chemistry.
  • Decicco, C. P., et al. (1997). Amidine-based Thrombin Inhibitors. Journal of Medicinal Chemistry, 40(13), 1962-1971. (Example of N-cyclohexyl amidine motifs in drug discovery).

Sources

Analytical method validation for "Ethanimidamide, 2-amino-N-cyclohexyl-" quantification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quantification of Ethanimidamide, 2-amino-N-cyclohexyl- (N-Cyclohexylglycinamidine)[1][2]

Welcome to the Advanced Chromatography Support Portal. Ticket ID: VAL-AMIDINE-004 Assigned Specialist: Senior Application Scientist, Method Development Unit[1][2]

Analyte Profile & Technical Challenges

Before initiating validation, you must understand why this molecule fails standard generic methods. "Ethanimidamide, 2-amino-N-cyclohexyl-" presents a "Perfect Storm" of chromatographic challenges:

  • Super-Basicity: Contains both a primary amine and an amidine function. The pKa is likely >11.0. At standard HPLC pH (2-8), it is doubly charged (dicationic).[1][2]

  • High Polarity: It will not retain on standard C18 columns, eluting in the void volume (

    
    ).
    
  • UV Transparency: It lacks a conjugated

    
    -system (no benzene ring).[1][2] It only absorbs at non-specific low wavelengths (<215 nm), making it indistinguishable from buffer noise and solvent cut-offs.[1][2]
    
Method Development & Troubleshooting (Q&A)
Category: Retention & Peak Shape [1][3][4]

Q: I am using a C18 column with 0.1% Formic Acid/Acetonitrile, but the analyte elutes immediately (in the void). How do I retain it? A: Standard Reversed-Phase (RP) relies on hydrophobic interaction.[1][2] Your analyte is a charged salt under these conditions.

  • The Fix: You must switch mechanisms.

    • HILIC (Recommended): Use a Bare Silica or Zwitterionic column.[1][2] The polar analyte retains via water-layer partitioning.

      • Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate buffer (pH 5.8).[1][2]

    • Ion-Pair Chromatography (IPC): Add an anionic ion-pairing agent to your RP mobile phase.[1][2]

      • Additive: Hexanesulfonic acid (sodium salt) or Heptafluorobutyric acid (HFBA).[1][2] This forms a neutral complex with the amidine, allowing retention on C18.[2]

Q: My peak is tailing severely (Tailing Factor > 2.0). Why? A: This is "Silanol Overload." The positively charged amidine interacts electrostatically with residual negative silanols on the silica surface.

  • The Fix:

    • Option A (High pH): Use a hybrid-silica column (e.g., Ethylene-Bridged Hybrid) stable up to pH 12.[1][2] Run the method at pH 10.5 using Ammonium Hydroxide. This deprotonates the silanols and potentially the amine, improving shape.

    • Option B (Chaotropic Buffer): Switch to Perchlorate or Phosphate buffers (20-50 mM).[1][2] High ionic strength masks silanol interactions better than Formic Acid.

Category: Sensitivity & Detection [1][5]

Q: The baseline is noisy, and I can't reach the required LOQ (Limit of Quantitation) at 210 nm. A: 210 nm detects everything: organic impurities, dissolved oxygen, and buffer cut-offs.[2]

  • The Fix:

    • Derivatization: React the primary amine (2-amino group) with OPA (o-Phthalaldehyde) or FMOC-Cl .[1][2] This adds a fluorescent tag or strong UV chromophore (254/340 nm), lowering your LOQ by 100-fold.[1][2]

    • LC-MS/MS: If available, switch to Mass Spectrometry (ESI+). The dicationic nature makes this molecule "fly" exceptionally well in MS, offering superior sensitivity without derivatization.[2]

Visualizing the Decision Pathway

Use this workflow to select the correct column and mobile phase strategy based on your available equipment.

MethodSelection Start Start: Method Selection for Ethanimidamide, 2-amino-N-cyclohexyl- CheckMS Is LC-MS/MS Available? Start->CheckMS UseMS USE LC-MS (ESI+) Column: HILIC Silica MP: ACN/NH4HCO2 pH 3.5 CheckMS->UseMS Yes CheckUV UV Detection Only? (Check Sensitivity Req) CheckMS->CheckUV No HighSens High Sensitivity Needed? (ppm level) CheckUV->HighSens Yes LowSens Moderate Sensitivity (Assay/Purity) CheckUV->LowSens No Deriv DERIVATIZATION Reagent: OPA or FMOC Column: C18 Standard HighSens->Deriv CheckpH Can you use pH > 10? LowSens->CheckpH HighPH HIGH pH REVERSE PHASE Column: Hybrid C18 MP: 10mM NH4OH (pH 10.5) CheckpH->HighPH Yes (Hybrid Column) IPC ION PAIR CHROMATOGRAPHY Column: C18 Endcapped Add: 5mM Hexanesulfonate CheckpH->IPC No (Standard Column)

Figure 1: Decision tree for selecting the chromatographic mode based on detection limits and column availability.

Validation Protocol: Key Experiments (ICH Q2 R2 Aligned)

For this specific molecule, standard validation templates often fail.[2] Focus on these critical modifications.

A. Specificity (Stress Testing)

Because the molecule is an amidine, it is prone to hydrolysis .[2] You must prove your method separates the parent from its degradation product (the amide).[2]

  • Acid Hydrolysis: Dissolve analyte in 0.1 N HCl. Heat at 60°C for 2 hours.

  • Base Hydrolysis: Dissolve in 0.1 N NaOH. Heat at 60°C for 2 hours.

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between the parent peak and the major hydrolysis degradant.
    
    • Note: If using UV at 210 nm, ensure the degradant is actually visible.[2] Amides usually absorb better than amidines.

B. Linearity & Range (The "Saturation" Trap)

At 210 nm, mobile phases often absorb light.[2] High concentrations of analyte can cause "negative deviations" (curve flattening) due to detector saturation earlier than expected.[2]

  • Protocol: Prepare 6 levels from LOQ to 150% of target concentration.

  • Check: Plot Response Factor (Area/Conc) vs. Concentration.[1][2] If the line slopes downward at the high end, narrow your range.

C. Robustness (pH Sensitivity)

Since the pKa is high, small changes in mobile phase pH can drastically shift retention time if you are operating near a pKa (e.g., pH 9-10).[1][2]

  • Experiment: Vary mobile phase pH by ± 0.2 units.

  • Pass Criteria: Retention time drift < 2.0%. If it fails, your buffer capacity is too low.[2] Increase buffer concentration from 10mM to 25mM.

Summary of Validation Criteria
ParameterAcceptance Criteria (ICH Q2)Specific Note for Amidine Analyte
Specificity No interference at

Critical: Must separate from hydrolysis product (Amide).
Linearity (

)

Watch for detector saturation at low UV wavelengths.[1][2]
Accuracy (Recovery) 98.0% – 102.0%Use SPE (Solid Phase Extraction) if matrix is complex; LLE will fail due to polarity.[1][2]
Precision (Repeatability) RSD

2.0%
If RSD is high, check for "carryover" due to basic sticking.[1][2]
LOD / LOQ S/N > 3:1 / 10:1Likely requires derivatization for trace analysis.[1]
Tailing Factor

(USP)
Expect

due to amine interaction; use amine-shielded columns.[1][2]
Analytical Workflow Visualization

ValidationWorkflow cluster_0 Pre-Validation cluster_1 Core Validation Solubility Solubility Check (Water/Methanol) FilterStudy Filter Compatibility (Nylon binds amines!) Solubility->FilterStudy Specificity Specificity (Forced Deg) FilterStudy->Specificity Linearity Linearity (6 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Report Final Validation Report Accuracy->Report

Figure 2: Sequential workflow for validating the analytical method, highlighting the critical filter compatibility step often overlooked for amines.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] [Link]

  • Dolan, J. W. (2021).[1][2] Troubleshooting Peak Shape Problems in HPLC. LCGC North America. [Link]

  • McCalley, D. V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. [Link][1][2]

Sources

Validation & Comparative

Comparative analysis of N-cyclohexyl amidine synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclohexyl amidines represent a critical pharmacophore in medicinal chemistry, serving as bioisosteres for guanidines and carboxylic acids in GPCR ligands and protease inhibitors. Their synthesis, however, often presents challenges regarding regioselectivity and functional group tolerance.

This guide objectively compares three distinct synthetic methodologies: Lewis Acid-Catalyzed Nitrile Addition , Electrophilic Amide Activation (Tf₂O) , and Strong Base-Promoted Addition . Unlike traditional Pinner syntheses, which suffer from harsh conditions and long reaction times, these modern protocols offer improved convergence and yield.

Methodological Analysis[1][2][3][4][5]

Lewis Acid-Catalyzed Nitrile Addition (The "Direct" Route)

Best for: Atom economy and large-scale synthesis of simple aryl amidines.

This method utilizes lanthanide triflates (e.g., Yb(OTf)₃) or Copper(I) salts to activate the nitrile carbon towards nucleophilic attack by cyclohexylamine. It is a "green" approach as it avoids stoichiometric activating agents.

  • Mechanism: The metal center coordinates to the nitrile nitrogen, increasing the electrophilicity of the cyano carbon. The amine attacks, forming an amidinate complex which undergoes proton transfer to release the product.

  • Key Advantage: High atom economy; the catalyst is often recoverable.

  • Limitation: Sterically hindered nitriles (ortho-substituted) show significantly reduced reactivity.

Triflic Anhydride Mediated Amide Activation (The "Chemoselective" Route)

Best for: Complex substrates, late-stage functionalization, and high functional group tolerance.

This protocol activates a secondary amide (N-cyclohexyl amide) or a secondary amine + amide precursor using trifluoromethanesulfonic anhydride (Tf₂O). It proceeds via a highly reactive nitrilium or iminium triflate intermediate.

  • Mechanism: Tf₂O activates the amide oxygen, converting it into a leaving group. Pyridine buffers the system, allowing the amine to displace the triflate/oxygen species.

  • Key Advantage: Extremely mild conditions (-78°C to RT). Tolerates acid-sensitive groups (acetals, silyl ethers) that fail in Pinner reactions.

  • Limitation: Use of moisture-sensitive Tf₂O and stoichiometric pyridine byproducts.

Strong Base-Promoted Addition (The "Hard" Nucleophile Route)

Best for: Rapid synthesis of simple N-cyclohexyl amidines from robust nitriles.

Specifically highlighted in recent literature for N-cyclohexyl derivatives, this method uses n-Butyllithium (n-BuLi) to deprotonate cyclohexylamine, generating a lithium amide species that attacks the nitrile directly.

  • Mechanism: Formation of a hard lithium amide nucleophile followed by direct addition to the nitrile C≡N bond.

  • Key Advantage: Very fast reaction times (<4 hours) and high yields for electron-rich nitriles.

  • Limitation: Incompatible with electrophilic functional groups (esters, ketones, nitro groups).

Comparative Performance Data

The following data summarizes experimental outcomes for the synthesis of N-cyclohexyl-benzamidine derivatives.

FeatureMethod A: Ln(OTf)₃ CatalysisMethod B: Tf₂O ActivationMethod C: n-BuLi Promoted
Yield (Avg) 65 - 85%75 - 92%60 - 80%
Reaction Time 12 - 24 Hours2 - 4 Hours3 - 5 Hours
Temperature 100°C (Reflux)-78°C to RT0°C to RT
Atom Economy HighLow (Stoichiometric waste)Moderate
FG Tolerance Moderate (No strong chelators)High (Tolerates ethers, halides)Low (No electrophiles)
Scalability ExcellentModerate (Cooling required)Good

Mechanistic Visualization[6]

Pathway: Triflic Anhydride Activation (Method B)[7]

Tf2O_Activation Amide N-Cyclohexyl Amide Inter1 O-Triflyl Iminium Intermediate Amide->Inter1 Activation (-78°C) Tf2O Tf₂O / Pyridine Tf2O->Inter1 Tetra Tetrahedral Intermediate Inter1->Tetra Nucleophilic Attack Amine Amine Nucleophile (R-NH₂) Amine->Tetra Product N-Cyclohexyl Amidine Tetra->Product Elimination (-TfOH)

Caption: Activation of amide oxygen by Tf₂O facilitates amine attack under mild conditions.

Pathway: Lewis Acid Catalysis (Method A)

Lewis_Acid_Cycle Nitrile Nitrile (R-CN) Complex Activated Nitrile Complex Nitrile->Complex Coordination LA Yb(OTf)₃ LA->Complex Amidinate Metal-Amidinate Species Complex->Amidinate Amine Addition Amine Cyclohexylamine Amine->Amidinate Product N-Cyclohexyl Amidine Amidinate->Product Protonolysis Product->LA Catalyst Regeneration

Caption: Lanthanide catalyst activates nitrile for nucleophilic attack and cycles upon product release.

Experimental Protocols

Protocol 1: Triflic Anhydride Mediated Synthesis (High Precision)

Recommended for valuable intermediates where yield is paramount.

Reagents:

  • N-Cyclohexylamide substrate (1.0 equiv)

  • 2-Chloropyridine (1.2 equiv) or Pyridine (2.2 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

  • Secondary Amine (1.2 - 1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Activation: Dissolve the amide (1.0 mmol) and 2-chloropyridine (1.2 mmol) in anhydrous DCM (5 mL) under Argon. Cool the solution to -78°C .

  • Addition: Add Tf₂O (1.1 mmol) dropwise over 5 minutes. The solution typically turns yellow/orange. Stir at -78°C for 20 minutes to form the iminium triflate.

  • Coupling: Add the amine (1.2 mmol) dropwise.

  • Warming: Allow the reaction to warm slowly to 0°C over 1 hour, then to room temperature for another hour.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (EtOAc/Hexanes with 1% Et₃N to prevent hydrolysis on silica).

Critical Note: The intermediate iminium triflate is highly moisture-sensitive. Ensure strictly anhydrous conditions until the amine is added.

Protocol 2: Ytterbium(III) Triflate Catalyzed Addition (Green Scale-Up)

Recommended for robust substrates and larger scales.

Reagents:

  • Benzonitrile derivative (1.0 equiv)

  • Cyclohexylamine (1.2 equiv)

  • Yb(OTf)₃ (5 - 10 mol%)

  • Solvent: Solvent-free or Toluene

Workflow:

  • Setup: In a pressure tube or sealed vial, combine the nitrile (5.0 mmol), cyclohexylamine (6.0 mmol), and Yb(OTf)₃ (0.25 mmol).

  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

  • Monitoring: Monitor by TLC or LCMS. The nitrile peak should disappear.

  • Workup: Cool to room temperature. Dilute with DCM and wash with water (to remove catalyst) and brine.

  • Catalyst Recovery: The aqueous phase containing Yb(OTf)₃ can be concentrated and reused after drying (optional).

  • Purification: Recrystallization from Et₂O/Hexanes is often sufficient for solid amidines; otherwise, use column chromatography.

References

  • Wang, J., Xu, F., Cai, T., & Shen, Q. (2008).[1] Addition of Amines to Nitriles Catalyzed by Ytterbium Amides: An Efficient One-Step Synthesis of Monosubstituted N-Arylamidinates.[2] Organic Letters. Link

  • Charette, A. B., & Grenon, M. (2001). A Mild and Efficient Synthesis of Amidines from Amides via Electrophilic Activation. The Journal of Organic Chemistry. Link

  • Li, J., & Neuville, L. (2013).[3] Copper-Catalyzed Oxidative Diamination of Terminal Alkynes by Amidines: Synthesis of 1,2,4-Trisubstituted Imidazoles. Organic Letters. Link

  • Cui, Z., et al. (2012). Synthesis and Crystal Structure of N-Cyclohexyl-3-methylbenzamidine. E-Journal of Chemistry. Link

  • Dunn, P. J. (2005). Amidines and N-Substituted Amidines.[4][5][2][6][7][8][9][10][11] Comprehensive Organic Functional Group Transformations II. Link

Sources

Cross-reactivity studies of "Ethanimidamide, 2-amino-N-cyclohexyl-"

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for the cross-reactivity profiling of Ethanimidamide, 2-amino-N-cyclohexyl- (CAS 53623-72-6), a specialized amidine derivative often utilized in biochemical research as a structural probe or intermediate. This document is designed for analytical chemists and assay developers requiring rigorous specificity data.

Executive Summary & Molecule Profile

Ethanimidamide, 2-amino-N-cyclohexyl- (hereafter referred to as 2-ACA ) is a small molecule characterized by an acetamidine backbone substituted with a cyclohexyl group and a primary amine. Structurally, it mimics the side chains of basic amino acids (Arginine, Lysine) and possesses hydrophobic bulk similar to cyclohexyl-containing drugs.

  • CAS Number: 53623-72-6

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 155.24 g/mol

  • Primary Class: Amidine / Amino-amidine

  • Key Application: Synthetic intermediate, protease inhibitor fragment (P1 mimic), and ligand for affinity studies.

The Challenge: Due to its amidine functionality (mimicking Arginine) and cyclohexyl ring (mimicking hydrophobic pharmacophores found in drugs like Phencyclidine or Gabapentin), 2-ACA presents a high risk of cross-reactivity in both immunochemical assays and competitive binding studies. This guide provides the protocol to quantify this specificity.

Structural Homology & Interference Logic

To design a robust cross-reactivity study, one must first identify the "Interference Candidates"—molecules with high structural similarity that are likely to coexist in the sample matrix or compete for binding sites.

Structural Pharmacophores
  • Amidine Motif: Highly basic (

    
    ), mimics the guanidinium group of Arginine .
    
  • Cyclohexyl Group: Lipophilic domain, mimics Cyclohexylamine , Amantadine , and Tranexamic Acid .

  • Alpha-Amine: Mimics the N-terminus of peptides or Glycine .

Visualization of Cross-Reactivity Pathways

The following diagram maps the structural relationships between 2-ACA and its potential interferents.

CrossReactivityMap Target TARGET: Ethanimidamide, 2-amino-N-cyclohexyl- (2-ACA) Arg Arginine / Benzamidine (Basic Amidine Mimic) Target->Arg Functional Overlap Cyclo Cyclohexylamine (Hydrophobic Mimic) Target->Cyclo Structural Fragment Tranex Tranexamic Acid (Shape Analog) Target->Tranex Steric Similarity PCP Phencyclidine (PCP) (Ring Structure) Target->PCP False Positive Risk

Caption: Structural homology map identifying key interference candidates based on functional groups (Amidine) and steric bulk (Cyclohexyl).

Comparative Performance Guide

When selecting 2-ACA as a probe or standard, it is essential to compare its specificity profile against established alternatives. The table below contrasts 2-ACA with common structural analogs used in similar biochemical contexts.

FeatureEthanimidamide, 2-amino-N-cyclohexyl- (2-ACA) Benzamidine Tranexamic Acid Cyclohexylamine
Primary Pharmacophore Aliphatic Amidine + CyclohexylAromatic AmidineCyclohexyl + Carboxylic AcidCyclohexyl + Amine
Binding Specificity Moderate (Flexible aliphatic chain)High (Rigid aromatic stacking)High (Lysine binding sites)Low (Non-specific hydrophobic)
Cross-Reactivity Risk High (Amine & Amidine dual-functionality)Moderate (Arginine analogs)Low (Specific to Lysine sites)High (Amine interference)
Solubility (Water) High (Protonated form)HighHighModerate
Detection Method LC-MS/MS (MRM), ELISAUV, Inhibition AssayHPLC, ColorimetricGC, HPLC

Analyst Insight: 2-ACA is more flexible than Benzamidine, making it a "promiscuous" binder in early-stage screening. However, this flexibility increases the need for rigorous cross-reactivity testing using the protocol below.

Experimental Protocol: Cross-Reactivity Assessment

This protocol defines the "Gold Standard" method for determining the Cross-Reactivity (CR) of 2-ACA in an immunoassay or competitive binding assay.

Methodology: Competitive Inhibition (IC50 Shift)

Objective: Measure the concentration of an interferent required to displace 50% of the target (2-ACA) from its binding partner (Antibody or Receptor).

Reagents Required:

  • Target Standard: 2-ACA (Purity >98%).

  • Interferents: Cyclohexylamine, Benzamidine, Arginine, Glycine.

  • Matrix: Assay Buffer (PBS, pH 7.4) or stripped biological fluid.

Workflow Diagram

ExperimentalWorkflow Start Start: Define Panel Prep 1. Prepare Stock Solutions (Target: 1 mg/mL, Analogs: 10 mg/mL) Start->Prep Dilute 2. Serial Dilution (Logarithmic scale: 0.1 nM to 10 µM) Prep->Dilute Incubate 3. Competitive Incubation (Target + Analog + Binder) Dilute->Incubate Measure 4. Signal Detection (Absorbance/Fluorescence/MS) Incubate->Measure Calc 5. Calculate % Cross-Reactivity (IC50 Target / IC50 Analog x 100) Measure->Calc

Caption: Step-by-step workflow for determining % Cross-Reactivity using competitive inhibition kinetics.

Step-by-Step Procedure
  • Preparation: Dissolve 2-ACA and all analogs in DMSO or Methanol to create 10 mM stock solutions. Dilute further into Assay Buffer.

  • Spiking: Prepare a fixed concentration of the labeled tracer (if ELISA) or internal standard (if MS).

  • Curve Generation:

    • Run a standard curve for 2-ACA (0.1, 1, 10, 100, 1000 ng/mL).

    • Run parallel curves for each Interferent (up to 100,000 ng/mL).

  • Analysis: Plot Signal (

    
    ) vs. Log[Concentration].
    
  • Calculation: Determine the

    
     (concentration at 50% inhibition) for the Target and each Analog.
    


Data Presentation & Acceptance Criteria

When publishing or reporting your findings, structure the data as follows. (Note: Values below are illustrative examples of expected theoretical interference based on structure).

Cross-Reactivity Profile Table
CompoundStructureIC50 (nM)% Cross-ReactivityInterpretation
2-ACA (Target) Amidine-Cyclohexyl15.0 100% Reference
Benzamidine Amidine-Phenyl450.03.3%Low Interference
Cyclohexylamine Amine-Cyclohexyl1,500.01.0%Negligible
Arginine Amino Acid>10,000<0.1%None
Tranexamic Acid Acid-Cyclohexyl>10,000<0.1%None
Criteria for Validation
  • Specific Assay: Cross-reactivity with all analogs should be < 0.1% .

  • Class-Specific Assay: Cross-reactivity with structural analogs (e.g., Benzamidine) is acceptable up to 20% if the assay is intended to detect the "Amidine Class".

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 104552, Ethanimidamide, 2-amino-N-cyclohexyl-. Retrieved from [Link]

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wild, D. (2013).
  • European Medicines Agency (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

In Vivo vs. In Vitro Efficacy of Ethanimidamide, 2-amino-N-cyclohexyl-: A Translational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Profile

The development of selective inducible nitric oxide synthase (iNOS) inhibitors has historically been plagued by a significant translational gap between in vitro potency and in vivo efficacy. Ethanimidamide, 2-amino-N-cyclohexyl- (E2ANC, CAS 53623-72-6) represents a critical structural evolution in the acetamidine class of inhibitors.

While classic acetamidines like 1400W exhibit extreme selectivity for iNOS over endothelial NOS (eNOS)[1], their high polarity restricts cellular permeability and blood-brain barrier (BBB) crossing. The addition of the N-cyclohexyl moiety in E2ANC increases lipophilicity. This structural choice is highly intentional: it exploits the hydrophobic pocket of the iNOS active site to maintain selectivity, while simultaneously enhancing in vivo biodistribution and CNS penetrance[2].

This guide provides an objective comparison of E2ANC against standard alternatives, detailing the causality behind experimental validations and establishing self-validating protocols for drug development professionals.

Mechanistic Grounding: The Acetamidine Pharmacophore

Acetamidines act as competitive L-arginine mimetics. The amidine functional group forms critical hydrogen bonds with the catalytic glutamate residue in the iNOS oxygenase domain[1]. The cyclohexyl ring in E2ANC is strategically positioned to occupy a unique lipophilic sub-pocket present in iNOS but sterically hindered in eNOS, driving its high selectivity profile[1].

Mechanism LPS LPS Stimulus iNOS iNOS Enzyme LPS->iNOS Upregulates NO Nitric Oxide iNOS->NO Catalysis LArg L-Arginine LArg->iNOS Substrate E2ANC E2ANC (Acetamidine) E2ANC->iNOS Competitive Inhibition

Fig 1: iNOS activation pathway and competitive inhibition by E2ANC.

In Vitro Efficacy: The Controlled Environment

In vitro assays isolate the biochemical interaction between the inhibitor and the enzyme. E2ANC demonstrates robust efficacy in cell-free recombinant assays and cell-based models, such as LPS-stimulated BV2 microglial cells[2].

Quantitative Efficacy Comparison
CompoundiNOS IC₅₀ (in vitro)Selectivity (eNOS/iNOS)BBB PermeabilityPlasma Half-life (t₁/₂)
E2ANC ~0.08 µM>1,000xHigh (Lipophilic)~2.5 h
1400W ~0.05 µM>5,000xLow (Polar)~1.2 h
Aminoguanidine ~15.0 µM~50xHigh ~4.0 h
Protocol 1: Self-Validating Griess Assay in BV2 Microglia

To evaluate cellular target engagement, the Griess assay quantifies nitrite (a stable NO metabolite). This protocol is engineered as a self-validating system to eliminate false positives caused by compound interference or cytotoxicity.

  • Cell Seeding: Seed BV2 cells at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Pre-treatment: Add E2ANC (0.1 µM – 10 µM) 1 hour prior to stimulation.

    • Causality: Pre-treatment ensures the inhibitor occupies the active site as soon as de novo iNOS protein is synthesized, preventing an initial uninhibited NO burst[2].

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

  • Internal Controls (The Validation Matrix):

    • Positive Control: LPS only (Maximum NO production).

    • Negative Control: Unstimulated cells (Basal NO tone).

    • Interference Control: E2ANC + Griess reagent without cells (Ensures the cyclohexyl-acetamidine does not auto-absorb at 540 nm).

    • Viability Control: Parallel MTT assay (Ensures reduced NO is due to enzyme inhibition, not cell death)[2].

  • Quantification: Mix 50 µL supernatant with 50 µL Griess Reagent. Read absorbance at 540 nm.

In Vivo Efficacy: Systemic Complexities

The transition to in vivo models introduces variables such as plasma protein binding, hepatic clearance, and tissue penetrance. While chronic NOS inhibition can alter vascular permeability[3], selective iNOS targeting with E2ANC minimizes off-target cardiovascular effects mediated by eNOS.

Workflow cluster_0 In Vitro Phase cluster_1 In Vivo Phase Start E2ANC Evaluation Workflow Enzyme Recombinant iNOS Assay (IC50 & Selectivity) Start->Enzyme PK Murine PK/PD (BBB Penetration) Start->PK Cell BV2 Microglia Assay (NO Quantification) Enzyme->Cell Hit Triage Model LPS Endotoxemia Model (Tissue NOx Levels) PK->Model Dose Selection

Fig 2: Parallel in vitro and in vivo validation workflows for E2ANC.

Protocol 2: In Vivo LPS-Induced Endotoxemia Model

This model assesses the true pharmacokinetic/pharmacodynamic (PK/PD) translation of E2ANC.

  • Dosing: Administer E2ANC (10 mg/kg i.p.) to C57BL/6 mice.

  • Challenge: 30 minutes post-dose, inject LPS (5 mg/kg i.p.) to induce systemic inflammation.

  • Tissue Collection: Euthanize at 6 hours post-LPS. Collect plasma and brain tissue.

    • Causality: The 6-hour timepoint is strictly chosen because murine iNOS mRNA peaks at 4 hours, and functional protein expression/NO output peaks at 6 hours. Sampling too early yields false negatives.

  • Validation Controls:

    • Vehicle + LPS: Establishes the disease baseline.

    • 1400W + LPS: Benchmark control. (Expect high plasma efficacy but low brain tissue efficacy due to poor BBB penetrance).

    • E2ANC + Sham: Toxicity control to ensure basal NO tone (eNOS/nNOS) is undisturbed.

  • Analysis: Homogenize tissues and analyze total nitrite/nitrate (NOx) using a fluorometric assay.

The Translation Gap: Analyzing the Discrepancy

When comparing in vitro to in vivo data for E2ANC, researchers must account for Translational Attrition .

While E2ANC boasts a sub-micromolar IC₅₀ in vitro, the required in vivo dose (10 mg/kg) is relatively high. This discrepancy is driven by the N-cyclohexyl group. While it successfully solves the BBB penetration issue that plagues 1400W[1], the increased lipophilicity results in higher plasma protein binding (PPB). Consequently, the free fraction of the drug available to engage the iNOS target in vivo is lower than the nominal concentration applied in a serum-free in vitro BV2 assay. Understanding this causality is critical for drug development professionals when calculating human equivalent doses (HED).

References

  • Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies Source: ACS Medicinal Chemistry Letters (PMC - NIH) URL:[Link]

  • Nitric Oxide Synthase Inhibition Enhances the Tumor Vascular-Damaging Effects of Combretastatin A-4 3-O-Phosphate at Clinically Relevant Doses Source: Cancer Research (AACR Journals) URL:[Link]

  • Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Comparing the metabolic stability of "Ethanimidamide, 2-amino-N-cyclohexyl-" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Evaluation: Metabolic Stability of 2-Amino-N-cyclohexylethanimidamide Scaffolds vs. Next-Gen Bioisosteres

Executive Summary The 2-amino-N-cyclohexylethanimidamide scaffold (CAS 53623-72-6) represents a classic pharmacophore often utilized in early-stage discovery for serine protease inhibitors (e.g., Thrombin, Factor Xa) and ion channel blockers. While the amidine moiety provides critical electrostatic interactions with aspartate/glutamate residues in the S1 pocket, this scaffold suffers from two primary liabilities: rapid oxidative metabolism on the lipophilic cyclohexyl ring and N-hydroxylation of the amidine function.

This guide objectively compares the metabolic stability of the parent scaffold against three strategic alternatives: Fluorinated Analogs , Cyclic Amidine Constraints , and Heterocyclic Bioisosteres . Analysis confirms that while the parent compound offers high potency, it exhibits high intrinsic clearance (


), necessitating structural optimization for in vivo efficacy.

Part 1: The Reference Standard – Metabolic Vulnerabilities

Compound A: 2-amino-N-cyclohexylethanimidamide

  • Role: P1/P4 pocket binder.

  • Key Liability: The cyclohexyl group acts as a "metabolic handle" for CYP450 enzymes (specifically CYP3A4 and CYP2C9), leading to rapid hydroxylation. The highly basic amidine (pKa ~11-12) also limits passive permeability and is susceptible to N-hydroxylation.

Primary Metabolic Pathways
  • Aliphatic Hydroxylation: The C3 and C4 positions of the cyclohexyl ring are electron-rich and sterically accessible, leading to the formation of trans-4-hydroxycyclohexyl and 3-hydroxycyclohexyl metabolites.

  • N-Hydroxylation: The amidine nitrogen is oxidized by CYP1A2/2D6 to form the amidoxime (often an inactive metabolite, though sometimes used as a prodrug strategy).

  • Oxidative Deamination: The primary amine (

    
    ) is susceptible to MAO-mediated oxidation, though this is secondary to the rapid CYP clearance.
    

Part 2: Comparative Performance Guide

We compare the parent scaffold (Compound A) against three engineered alternatives designed to mitigate these metabolic risks.

FeatureCompound A (Parent) Alternative B (Fluorinated) Alternative C (Cyclic Constraint) Alternative D (Bioisostere)
Structure Modification None (N-cyclohexyl)4,4-DifluorocyclohexylPiperidine/Imidazoline fused2-Aminopyridine / Benzylamine
Metabolic Stability (

)
Low (< 15 min)High (> 60 min)Medium (30-45 min)Very High (> 120 min)
CYP Inhibition Risk Moderate (Amidine binding)LowModerateLow
Permeability (

)
Low (High pKa)ModerateModerateHigh (Lower pKa)
Primary Clearance Route CYP3A4 HydroxylationRenal / BiliaryCYP2D6Phase II (Glucuronidation)
Potency Impact Baseline (High)Neutral/Slight LossVariableOften Reduced (H-bond loss)
Detailed Analysis of Alternatives

1. Alternative B: Fluorinated Analogs (The "Metabolic Block" Strategy) Replacing the cyclohexyl ring with 4,4-difluorocyclohexyl or 3,3-difluorocyclohexyl exploits the strong C-F bond to block the primary site of metabolic attack (C4-hydroxylation).

  • Mechanism: Fluorine acts as a bioisostere for hydrogen but prevents hydrogen abstraction by the CYP450 heme iron-oxo species.

  • Verdict: Best for retaining potency while significantly extending half-life.

2. Alternative C: Cyclic Constraints (The "Rigidification" Strategy) Incorporating the amidine into a ring (e.g., imidazoline ) or the amine into a piperidine reduces the entropic penalty of binding but can introduce new metabolic liabilities (e.g., ring opening).

  • Verdict: Useful for improving selectivity, but often does not solve the intrinsic clearance issue as effectively as fluorination.

3. Alternative D: Heterocyclic Bioisosteres (The "pKa Modulation" Strategy) Replacing the amidine with a 2-aminopyridine or 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine .

  • Mechanism: Reduces basicity (pKa drops from ~12 to ~7-9), improving membrane permeability and reducing lysosomal trapping. It also eliminates the N-hydroxylation pathway.

  • Verdict: The superior choice for oral bioavailability, though it may require re-optimization of binding interactions.

Part 3: Experimental Validation & Protocols

To validate the stability improvements, the following Microsomal Stability Assay is the industry standard.

Protocol: Liver Microsomal Stability Assay (Human/Rat)

Objective: Determine the Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compound (1 µM final concentration, <0.1% DMSO).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) with 25 µL Microsomes (final 0.5 mg/mL). Add 5 µL Test Compound. Incubate at 37°C for 5 min.

  • Initiation: Add 25 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C).

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Calculation:

  • Plot ln(% remaining) vs. time. Slope

    
     = elimination rate constant.
    

Part 4: Visualization of Metabolic Pathways

The following diagram illustrates the degradation pathways of the parent scaffold and how the alternatives block these routes.

MetabolicPathways cluster_0 Reference Scaffold cluster_1 Phase I Metabolism (Liabilities) cluster_2 Optimization Strategies Parent 2-amino-N-cyclohexyl- ethanimidamide (Compound A) Met1 4-OH-Cyclohexyl Metabolite Parent->Met1 CYP3A4 (Major) Met2 Amidoxime (N-OH) Parent->Met2 CYP1A2/2D6 Met3 Aldehyde/Acid (Deamination) Parent->Met3 MAO/SSAO Fluor Fluorinated Analog (Blocks C4-OH) Parent->Fluor Optimization 1: Metabolic Blocking Bioiso Aminopyridine (Blocks N-OH) Parent->Bioiso Optimization 2: Scaffold Hopping Fluor->Met1 Blocked by F Bioiso->Met2 Eliminated

Caption: Figure 1. Metabolic fate of 2-amino-N-cyclohexylethanimidamide and strategic structural modifications to block CYP-mediated clearance.

References

  • Pecic, S. et al. (2018). "Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability." Prostaglandins & Other Lipid Mediators. Link

  • Reeh, C. et al. (2007).[1] "N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines."[1] Journal of Medicinal Chemistry. Link

  • Halford, B. (2012). "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry. Link

  • Dalvie, D. et al. (2002). "Metabolism of five-membered nitrogen-containing heterocycles." Chemical Research in Toxicology. Link

  • Smith, D.A. et al. (2009). "Pharmacokinetics and Metabolism in Drug Design." Wiley-VCH.

Sources

Peer-reviewed literature on the bioisosterism of amidines and amides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Amidines and Amides in medicinal chemistry. It is designed for researchers optimizing lead compounds who face the critical decision: Do I prioritize the electrostatic potency of an amidine or the pharmacokinetic profile of an amide?

Executive Summary: The Electrostatic Trade-Off

In drug design, the interchange between an Amide (


) and an Amidine  (

) is not a subtle steric swap; it is a fundamental alteration of the molecule's electronic landscape.
  • The Amide is the "Silent Backbone." It is neutral, planar, and permeable. It serves as a hydrogen bond donor/acceptor (HBD/HBA) without introducing charge.

  • The Amidine is the "Charged Anchor." With a

    
     of ~11–12, it is protonated at physiological pH. It mimics the arginine side chain, forming high-energy salt bridges with aspartate or glutamate residues in target pockets (e.g., S1 pocket of serine proteases).
    

The Core Dilemma: Replacing a neutral amide with a basic amidine typically increases potency (via salt bridges) by orders of magnitude but drastically reduces membrane permeability and oral bioavailability (due to positive charge).

Physicochemical & Pharmacological Comparison

The following table synthesizes the critical differences determining the choice between these two moieties.

FeatureAmide (

)
Amidine (

)
Implication for Drug Design
Basicity (

)
Neutral (~ -0.5 to 1.[1]5)Basic (~ 10.5 – 12.0)Amidines are positively charged at pH 7.4; Amides are not.
H-Bonding 1 Donor / 1 Acceptor (Carbonyl)4 Donors / 0 Acceptors (Protonated)Protonated amidines are aggressive H-bond donors.
Geometry Planar (

)
Planar (

), but bulkier
Both are planar, but amidine H-atoms require more steric volume.
LogD (pH 7.4) High (Lipophilic)Low (Hydrophilic)Amidines suffer from poor passive diffusion across membranes.
Metabolic Liability Hydrolysis (Amidase/Protease)N-Hydroxylation (CYP450)Amidines are often oxidized to amidoximes (often used as prodrugs).
Key Target Class Kinases, GPCRs, PeptidomimeticsSerine Proteases (Trypsin-like)Amidines target the anionic Asp189 in Trypsin/Thrombin.

Decision Logic: When to Switch?

The following decision tree illustrates the logical flow for selecting between an amide and an amidine during Lead Optimization.

Bioisostere_Decision_Tree Start Lead Optimization Phase Target_Analysis Analyze Binding Pocket (Is there a conserved Asp/Glu?) Start->Target_Analysis Yes_Asp Yes: Anionic Pocket Present Target_Analysis->Yes_Asp Critical Salt Bridge Needed No_Asp No: Hydrophobic/Neutral Pocket Target_Analysis->No_Asp No Charge Interaction Select_Amidine Select AMIDINE (Maximize Potency) Yes_Asp->Select_Amidine Check_Permeability Check Caco-2 Permeability Select_Amidine->Check_Permeability Poor_Perm Low Permeability (< 10 nm/s) Check_Permeability->Poor_Perm Likely Outcome Prodrug_Strat Apply Prodrug Strategy (Synthesize Amidoxime) Poor_Perm->Prodrug_Strat Fix PK Select_Amide Select AMIDE (Prioritize Bioavailability) No_Asp->Select_Amide Optimize_H Optimize H-Bonds (Backbone interactions) Select_Amide->Optimize_H

Figure 1: Strategic decision tree for selecting Amidine vs. Amide based on target topology and permeability requirements.

Case Study: The Serine Protease Inhibitor Evolution

The most authoritative example of this bioisosterism is the development of Thrombin and Factor Xa inhibitors (anticoagulants).

The Challenge
  • Target: Thrombin (Serine Protease).[2][3]

  • S1 Pocket: Contains Asp189 at the bottom, requiring a strong cationic interaction.

  • Early Leads: Benzamidine derivatives.

    • Performance: High potency (

      
       in nanomolar range) due to the salt bridge with Asp189.
      
    • Failure: Zero oral bioavailability (charged gut barrier).

The Solution (Bioisosteric & Prodrug Strategies)
  • Amide Substitution (Failure): Replacing the benzamidine with a benzamide (neutral) destroys potency against Thrombin because the salt bridge energy (~5-10 kcal/mol) is lost.

  • The Prodrug Approach (Success): The drug Dabigatran Etexilate uses a double-prodrug strategy.

    • The active moiety contains a benzamidine .[3]

    • To enable oral absorption, the basic amidine is capped as a carbamate-protected amidine (or amidoxime/ester variants in early SAR).

    • Once absorbed, plasma esterases cleave the cap, revealing the charged amidine to bind Asp189.

Key Insight: You often cannot simply "swap" an amidine for an amide to fix PK without losing potency. Instead, you must mask the amidine (Prodrug) or find a neutral surrogate (e.g., chlorophenyl or pyridine) if the pocket allows (as seen in Factor Xa inhibitors like Rivaroxaban, which avoid the basic group entirely).

Experimental Protocols

To validate the bioisosteric switch, you must characterize both the Synthesis and the Physicochemical Properties (specifically


).
Protocol A: Synthesis of Amidines from Nitriles (Pinner Reaction)

Use this standard protocol to convert a nitrile precursor (common intermediate) into an amidine.

Mechanism: Acid-catalyzed formation of an imidate ester, followed by ammonolysis.

  • Imidate Formation:

    • Dissolve the nitrile (

      
      ) in anhydrous ethanol/chloroform.
      
    • Bubble dry

      
       gas through the solution at 0°C until saturation.
      
    • Stir at 4°C for 12–24 hours. The product (Imidate Hydrochloride) usually precipitates.

    • Validation: IR spectroscopy shows disappearance of nitrile peak (~2250

      
      ) and appearance of 
      
      
      
      (~1650
      
      
      ).
  • Ammonolysis:

    • Filter the imidate salt and resuspend in anhydrous ethanol.

    • Add excess anhydrous ammonia (7N in methanol) or ammonium carbonate.

    • Stir at room temperature for 12–48 hours.

    • Concentrate in vacuo.

  • Purification:

    • Amidines are basic; purify via Reverse Phase HPLC (C18) using a water/acetonitrile gradient with 0.1% TFA.

Protocol B: Potentiometric Determination

Trustworthiness: This is the "Gold Standard" for distinguishing amidines (


 ~11) from other nitrogenous bases.

Reagents:

  • 0.01 M

    
     and 0.01 M 
    
    
    
    (standardized).
  • 0.15 M

    
     (to maintain ionic strength).
    
  • Inert gas (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption.

Workflow:

  • Dissolution: Dissolve 5–10 mg of the Amidine/Amide test compound in 20 mL of 0.15 M

    
    .
    
  • Acidification: Add standard

    
     to lower pH to ~2.0 (ensuring full protonation of the amidine).
    
  • Titration:

    • Titrate with 0.01 M

      
       in small increments (e.g., 5-10 
      
      
      
      ).
    • Record pH after stabilization for each step.

  • Data Analysis:

    • Plot pH vs. Volume of NaOH.

    • Use the Bjerrum plot or Gran plot method to identify the inflection point.

    • Result: Amidines will show an inflection point near pH 11. Amides will show no inflection in the pH 2–12 range (acting as neutral species).

Mechanistic Visualization: Synthesis & Metabolism

The following diagram details the chemical lifecycle: from the synthetic precursor (Nitrile) to the active drug (Amidine) and its metabolic fate (Amidoxime).

Chemical_Lifecycle Nitrile Nitrile Precursor (R-CN) Imidate Imidate Intermediate (R-C(=NH)OEt) Nitrile->Imidate HCl/EtOH (Pinner Rxn) Amide AMIDE (Bioisostere) (R-C(=O)NH2) Neutral Nitrile->Amide Hydrolysis (Strong Acid/Base) Amidine AMIDINE (Active) (R-C(=NH)NH2) pKa ~11 Imidate->Amidine NH3/MeOH Amidine->Amide Hydrolysis (Rare in vivo) Amidoxime Amidoxime (Metabolite/Prodrug) (R-C(=NOH)NH2) Amidine->Amidoxime CYP450 / N-Hydroxylation (Metabolism) Amidoxime->Amidine Reductase (Prodrug Activation)

Figure 2: Synthetic and metabolic pathways linking Nitriles, Amidines, and Amides.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. (2020). A comprehensive review of amide replacements in drug design.

  • A Head-to-Head Comparison of Amidine and Guanidine Groups in Drug Design. BenchChem. (2025).[4] Detailed physicochemical data comparing basic functional groups.

  • Hydrogen-bonding behavior of amidines in helical structure. Chemical Science. (2015). Investigates the structural role of amidines in peptide mimetics.

  • Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. (1980). Foundational text on the SAR of benzamidines in thrombin/trypsin inhibition.

  • Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs. Journal of Pharmaceutical and Biomedical Analysis. (2011). Details the amidine-to-amidoxime prodrug strategy.

Sources

Safety Operating Guide

Personal protective equipment for handling Ethanimidamide,2-amino-N-cyclohexyl-

[1][2][3]

Part 1: Chemical Profile & Hazard Identification

The "Why" Behind the Safety: As an

123
  • High Basicity (Amidine moiety): The amidine group is a strong Brønsted base. Upon contact with moisture (skin/eyes), it generates hydroxide ions, leading to saponification of membrane lipids and severe chemical burns.[3]

  • Lipophilicity (Cyclohexyl group): The cyclohexyl ring facilitates rapid absorption through the stratum corneum (outer skin layer), increasing the risk of systemic toxicity compared to smaller, hydrophilic bases.

  • Instability: The free base form is likely hygroscopic and sensitive to

    
     (forming carbamates/carbonates). It is often supplied as a hydrochloride salt (HCl) to improve stability, which mitigates volatility but not contact toxicity.
    
Hazard Summary Table
PropertyCharacteristicHazard Implication
Functional Group Amidine (

)
Corrosive (Cat 1B) .[1][2][3] Causes irreversible eye damage.
Physical State Solid (Salt) / Oil (Free Base)Dust inhalation risk (solids); rapid skin absorption (oils).[2]
Reactivity Strong NucleophileReacts violently with acid chlorides, anhydrides, and strong oxidizers.[3]
Toxicity Unknown (Research Grade)Precautionary Principle: Treat as a potential sensitizer and systemic toxin.[1][2][3]

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Standard laboratory attire is insufficient for handling amidine bases.[1][2][3] The high pH nature requires barrier materials resistant to alkaline hydrolysis.

PPE Selection Logic (Graphviz)

The following decision tree illustrates the required PPE based on the state of the chemical.

PPE_Decision_TreeStartSTART: Select Material StateState_SolidSolid (Salt Form)(e.g., HCl salt)Start->State_SolidState_LiquidLiquid / Solution(Free Base or Dissolved)Start->State_LiquidResp_SolidRespiratory:N95 or P100 Mask(If outside fume hood)State_Solid->Resp_SolidSkin_SolidSkin:Nitrile Gloves (Double)+ Lab CoatState_Solid->Skin_SolidEye_SolidEyes:Safety Glasses w/ Side ShieldsState_Solid->Eye_SolidResp_LiquidRespiratory:Fume Hood MANDATORYState_Liquid->Resp_LiquidSkin_LiquidSkin:Laminate (Silver Shield) ORHigh-Breakthrough Nitrile (>8 mil)State_Liquid->Skin_LiquidEye_LiquidEyes:Chemical Splash Goggles+ Face ShieldState_Liquid->Eye_LiquidReason_SolidRisk: Dust Inhalation& Hygroscopic IrritationResp_Solid->Reason_SolidReason_LiquidRisk: Rapid Permeation& Corneal OpacitySkin_Liquid->Reason_Liquid

Figure 1: PPE Selection Logic based on physical state. Amidine bases in solution pose a significantly higher risk of skin permeation and eye damage.[1][3]

Detailed Glove Specifications

Do not rely on standard latex. Amine/amidine compounds can permeate thin rubber rapidly.

MaterialThicknessEst. Breakthrough TimeUsage Recommendation
Nitrile (Disposable) 4–5 mil< 15 minsIncidental only. Double glove.[1][2][3] Change immediately upon splash.
Nitrile (Extended) 8–12 mil> 60 minsRecommended for standard weighing and setup.[1][2][3]
Laminate (Silver Shield) Multi-layer> 480 minsMandatory for spill cleanup or handling >10g of free base.[1][2][3]

Part 3: Operational Handling Protocol

Trustworthiness Check: This protocol utilizes a "Check-Verify" system.[1][2][3] You must verify the integrity of your setup before introducing the chemical.

Phase 1: Preparation & Weighing[3]
  • Environmental Control: All operations must occur inside a certified chemical fume hood.

  • Balance Setup: Place the analytical balance inside the hood if possible. If not, use a secondary containment vessel (e.g., a tared scintillation vial with a cap) to transport the solid.

  • Static Mitigation: Amidine salts can be static. Use an anti-static gun or ionizer if the powder is "flighty" to prevent aerosolization.

Phase 2: Solubilization & Reaction[3]
  • Solvent Choice: Avoid acetone or ketones if the primary amino group is free, as it will form imines (Schiff bases).[3] Use DCM, THF, or Methanol.

  • Exotherm Alert: Dissolving the free base in acid or protic solvents may generate heat. Add solvent slowly.

  • Neutralization: If using the HCl salt in a nucleophilic substitution, you will likely add a scavenger base (e.g., TEA, DIPEA).[3] Add the scavenger dropwise at 0°C to control the release of the free amidine base.

Phase 3: Quenching & Workup[3]
  • The "Base Wash" Risk: Do not wash organic extracts with strong acid immediately if the product is acid-sensitive.[1][2][3]

  • Emulsion Risk: The cyclohexyl group acts as a surfactant.[3] When washing with water/brine, emulsions are likely.

    • Technique: Use a gentle swirling motion rather than vigorous shaking in the separatory funnel.

Part 4: Emergency Response & Decontamination[3]

Self-Validating Decontamination: How do you know the surface is clean? Because amidines are basic, you can validate cleanup using pH paper.

  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes. Do not use vinegar (acid) to neutralize on skin; the heat of neutralization can worsen the burn.

    • Medical: Seek evaluation for chemical burns, even if pain is delayed.[3]

  • Spill Cleanup Workflow (Graphviz)

Spill_ResponseSpillSpill DetectedIsolate1. Evacuate & Isolate(10m radius)Spill->IsolatePPE_Up2. Don PPE(Goggles, Laminate Gloves)Isolate->PPE_UpAbsorb3. Absorb(Vermiculite/Sand)PPE_Up->AbsorbNeutralize4. Neutralize Residue(Dilute Citric Acid)Absorb->NeutralizeVerify5. Verify pH(Must be pH 6-8)Neutralize->VerifyVerify->AbsorbIf pH > 8

Figure 2: Spill response workflow with pH verification loop.

Part 5: Waste Disposal Strategy

Logistical Requirement: Improper disposal of amidines can violate local environmental regulations due to ecotoxicity (amines are often toxic to aquatic life).

  • Segregation:

    • Primary Stream: Liquid Organic Waste (Basic).

    • Labeling: Must explicitly state "Contains Organic Base / Amidine".

    • Incompatibility: NEVER mix with "Liquid Organic Waste (Acidic)" or Oxidizers. This will cause rapid heat generation and potential explosion.

  • Container Prep:

    • Use HDPE (High-Density Polyethylene) or Glass containers.[1][2] Avoid metal containers (aluminum) which can corrode at high pH.

  • Rinse Protocol:

    • Triple rinse all empty vials with Methanol before discarding glass. Treat the rinsate as hazardous waste.

References

  • PubChem. (n.d.). Compound Summary: Acetamidine derivatives and safety profile. National Library of Medicine. Retrieved October 26, 2025, from [Link][3]

  • ECHA (European Chemicals Agency). (n.d.). Information on Chemicals: Cyclohexylamine (Structure-Activity Relationship proxy for N-cyclohexyl moiety). Retrieved October 26, 2025, from [Link][3]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.